7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid CAS 2227206-54-2 properties
A Privileged Scaffold for Next-Generation Medicinal Chemistry Executive Summary 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS 2227206-54-2) is a highly specialized heterocyclic building block designed for advanced...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS 2227206-54-2) is a highly specialized heterocyclic building block designed for advanced drug discovery campaigns. Belonging to the benzofuran class—a "privileged structure" in medicinal chemistry—this molecule is distinguished by its specific halogenation pattern (4-fluoro, 7-bromo).
This substitution pattern is not arbitrary; it is engineered to address two critical challenges in lead optimization: metabolic stability (blocking oxidation at the electron-rich C4/C7 positions) and orthogonal reactivity (enabling sequential functionalization at the C5-acid and C7-bromide sites). It is frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and GPCR modulators.
Chemical Profile & Physical Properties[1]
The following data aggregates calculated physicochemical descriptors essential for assessing drug-likeness and formulation requirements.
Property
Value
Notes
CAS Number
2227206-54-2
Specific isomer identifier
Molecular Formula
C₉H₄BrFO₃
Molecular Weight
259.03 g/mol
Ideal for Fragment-Based Drug Design (FBDD)
Appearance
Off-white to pale yellow solid
Crystalline powder
Predicted LogP
2.65 ± 0.4
Moderate lipophilicity; good membrane permeability
pKa (Acid)
~3.8 - 4.2
Acidic COOH group; exists as anion at physiological pH
H-Bond Donors
1 (COOH)
H-Bond Acceptors
3 (COOH, Furan O)
Rotatable Bonds
1
High structural rigidity
Topological Polar Surface Area
~50 Ų
Well within the Veber rule (<140 Ų) for oral bioavailability
Structural Analysis & Design Rationale
The strategic value of this scaffold lies in the positioning of its substituents.
C5-Carboxylic Acid (The Anchor): Located at the para-position relative to the bridgehead, this group serves as the primary attachment point for pharmacophores (e.g., via amide coupling to amines).
C7-Bromine (The Handle): Positioned ortho to the furan oxygen, this bromine atom is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl or heteroaryl diversity elements.
C4-Fluorine (The Shield): The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect. Critically, it blocks a common site of metabolic hydroxylation (CYP450-mediated) and modulates the pKa of the neighboring carboxylic acid, potentially improving the potency of derived inhibitors.
Synthetic Pathways (High-Fidelity Protocols)
While specific industrial routes are often proprietary, the synthesis of this core typically follows a convergent strategy starting from highly substituted phenols or salicylaldehydes. Below is a Proposed High-Fidelity Route derived from standard benzofuran methodologies.
Methodology: The Rap-Stoermer / Feist-Benary Hybrid Approach
This route utilizes a substituted salicylaldehyde precursor, ensuring regiocontrol of the halogen atoms.
Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration to form the furan ring.
Hydrolysis: The resulting ethyl ester is hydrolyzed using LiOH in THF/Water to yield the free acid.
Synthesis Workflow Diagram
Figure 1: Proposed convergent synthesis route via modified Rap-Stoermer condensation.
Reactivity & Application Logic
The 7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid scaffold is designed for Divergent Synthesis . Researchers can generate large libraries of compounds by selectively reacting the acid and bromine handles.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C7-Bromine bond is light-sensitive over long periods; amber vials are recommended.
Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH > 7).
References
Benzofuran Scaffolds in Medicinal Chemistry
Review: Miao, Y., et al. "Benzofuran Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 2019.
Synthetic Methodology (Rap-Stoermer Reaction)
Protocol: Mahajan, P.S., et al. "Rap–Stoermer reaction: A facile synthesis of benzofurans." Synthetic Communications, 2011.
Vendor Data & Availability
Source: ChemicalBook Listing for CAS 2227206-54-2.
Source: Arctom Scientific Product Catalog.
Exploratory
An In-depth Technical Guide to 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid. We will delve into its core molecular properties, propose a logical synthetic pathway grounded in established chemical principles, and explore its significant potential in drug discovery, particularly as an anti-inflammatory and anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of halogenated benzofuran carboxylic acids.
Core Molecular Profile
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a synthetic heterocyclic compound. Its structure is characterized by a fused benzene and furan ring system, further substituted with bromine and fluorine atoms, and a carboxylic acid group. These modifications are not merely decorative; they are strategically significant for modulating the molecule's physicochemical properties and biological activity.
The presence of both bromine and fluorine is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Bromine can introduce specific interactions with target proteins and is often found in potent enzyme inhibitors. The carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, which is crucial for solubility and receptor interaction.
A study on related fluorinated benzofuran derivatives highlighted that the presence of fluorine, bromine, and a carboxylic acid group enhances biological effects, suggesting a promising profile for the title compound.[5]
Physicochemical Properties
Below is a summary of the key computed properties for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid. As this specific molecule is not extensively cataloged in public databases, these values are calculated based on its constituent atoms and structure.
Property
Value
Molecular Formula
C₉H₄BrFO₃
Molecular Weight
275.03 g/mol
IUPAC Name
7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Rotatable Bonds
1
Molecular Structure
The 2D structure of the molecule is depicted below, illustrating the numbering convention of the benzofuran ring system and the positions of the key functional groups.
Strategic Scaffolding: A Technical Guide to Benzofuran-5-Carboxylic Acid Derivatives
Executive Summary The benzofuran-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. Unlike its C2- or C3-subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzofuran-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. Unlike its C2- or C3-substituted counterparts, the C5-carboxylic acid derivative provides a linear vector for molecular extension, making it ideal for probing deep enzymatic pockets such as those found in Protein Tyrosine Phosphatase 1B (PTP1B) and Carbonic Anhydrase IX (hCA IX) .
This guide provides a technical roadmap for the synthesis, functionalization, and biological evaluation of these derivatives, moving beyond generic reviews to offer actionable protocols and mechanistic insights.
Part 1: Structural Rationale & Chemical Space
The C5 Advantage
The benzofuran core is planar and lipophilic. Functionalization at the C5 position breaks this planarity electronically but maintains the geometric vector required to penetrate narrow hydrophobic clefts in target proteins.
Metabolic Stability: Unlike the metabolically labile C2-position (prone to oxidation), the C5-position is sterically protected and electronically deactivated against rapid CYP450 metabolism.
Binding Vector: In PTP1B inhibitors, the C5-acid moiety mimics the phosphotyrosine substrate, engaging in critical salt-bridge interactions with the arginine residues in the catalytic loop (P-loop).
SAR Landscape Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: SAR map highlighting the distinct roles of C2, C3, and C5 positions in modulating biological activity.
Part 2: Synthetic Architecture
Retrosynthetic Analysis
The most robust route to benzofuran-5-carboxylic acid derivatives is the Rap-Stoermer condensation or the Intermolecular Cyclization of Salicylaldehydes . This method avoids the harsh conditions of acid-catalyzed cyclization and allows for pre-functionalization of the benzene ring.
Validated Synthetic Protocol
Objective: Synthesis of Benzofuran-5-carboxylic acid from 5-Formylsalicylic acid.
Step 1: Core Construction (Cyclization)
This protocol utilizes a base-mediated condensation with ethyl bromoacetate.
Figure 2: Step-wise synthetic workflow from commercial starting materials to functionalized library.
Part 3: Bioactive Applications & Data[2][3][4][5][6][7]
Therapeutic Targets
The versatility of this scaffold is evident in its dual-targeting capability.
Target Area
Mechanism of Action
Key Substituent (C5)
Potency (IC₅₀)
Diabetes
PTP1B Inhibition
Free Carboxylic Acid
20–50 nM [1]
Cancer
hCA IX Inhibition
Sulfonamide/Amide Linker
0.56 µM [2]
Antimicrobial
DNA Gyrase B
Thiazole/Hydrazide
6.25 µg/mL (MIC) [3]
Critical Data Analysis
Recent studies on MDA-MB-231 (Triple-negative breast cancer) cell lines highlight the importance of 5-bromobenzofuran derivatives.[1][2]
Compound 9e (5-bromo-benzofuran-2-yl moiety) demonstrated an IC₅₀ of 2.52 µM , comparable to Doxorubicin (2.36 µM).[1][2]
Mechanism: Flow cytometry revealed cell cycle arrest at the G2/M phase , indicating disruption of tubulin polymerization or checkpoint kinase inhibition.
Computational Docking Insights
When designing PTP1B inhibitors using this scaffold:
The Acid Head: The C5-COOH must be positioned to interact with the Arg221 residue in the P-loop.
The Hydrophobic Tail: Substituents at C2 (e.g., phenyl or biphenyl groups) dock into the secondary aryl-binding site, providing selectivity over the homologous TCPTP enzyme.
Validation: Ensure your docking grid box centers on the catalytic Cys215 to capture the requisite hydrogen bonding network.
References
Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[3][4] Journal of Medicinal Chemistry. Link
Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Link
Rao, G. K., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Link
Lazo, J. S., et al. (2006).[5] Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1.[5] Bioorganic & Medicinal Chemistry. Link
Technical Guide: Solubility Profile & Handling of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
[1] Executive Summary 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a highly functionalized heterocyclic scaffold critical in the synthesis of bioactive agents, particularly kinase inhibitors and receptor antagonist...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a highly functionalized heterocyclic scaffold critical in the synthesis of bioactive agents, particularly kinase inhibitors and receptor antagonists.[1] Its solubility profile is dominated by the interplay between its lipophilic halogenated benzofuran core and the ionizable carboxylic acid moiety.[1]
This guide provides an authoritative analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the gold standard for preparing high-concentration stock solutions (>10 mM) for biological assays, methanol is the solvent of choice for intermediate dilutions, transfers, and purification via recrystallization.[1]
Key Technical Insight: The presence of ortho-fluorine (C4) and meta-bromine (C7) significantly increases the acidity of the C5-carboxylic acid (estimated pKa ~3.0–3.2) compared to unsubstituted benzofuran-5-carboxylic acid. This acidity renders the compound’s solubility in protic solvents like methanol highly pH-dependent.
Critical: The F and Br atoms withdraw electrons, stabilizing the carboxylate anion. Solubility in MeOH increases drastically with base (e.g., Et3N).[1]
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
The carboxylic OH is the primary donor. DMSO (strong acceptor) disrupts dimers effectively.
Solvation Mechanism
In DMSO (Aprotic): DMSO acts as a powerful Lewis base. The sulfoxide oxygen accepts the proton from the carboxylic acid, while the methyl groups interact with the lipophilic benzofuran rings via van der Waals forces.[1] This dual interaction breaks the strong crystal lattice energy typical of halogenated aromatics.[1]
In Methanol (Protic): Methanol competes for hydrogen bonding. While it can solvate the polar head, the lipophilic halogenated core resists solvation in cold methanol, leading to the "temperature-dependent" solubility exploited in purification.[1]
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Primary Solvent for Stock Solutions
Solubility Potential: High (>50 mM typical for this class)
DMSO is the industry standard for solubilizing this compound for HTS (High-Throughput Screening) and cellular assays.
Protocol: Preparation of 10 mM Stock Solution
Weighing: Accurately weigh the solid compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).[1]
Calculation: Use the formula
, where is volume (L), is mass (g), and is concentration (M).
Addition: Add anhydrous DMSO (Grade: ≥99.9%) to the vial.
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.
Note: The halogenated core may increase lattice energy; sonication is often required to initiate solvation.[1]
Inspection: Hold the vial against a light source. The solution must be strictly clear. Any turbidity indicates undissolved micro-crystals.
Critical Handling (The "Freeze-Thaw" Trap)
DMSO is hygroscopic. Repeated opening of frozen stocks causes water absorption.[1]
Risk: Water content >10% can cause the hydrophobic benzofuran to precipitate ("crash out").
Solution: Aliquot stocks into single-use vials. Store at -20°C.
Methanol is less effective than DMSO for high concentrations but is ideal for HPLC sample preparation and chemical synthesis workups.
Temperature-Dependent Behavior
Cold (4°C): Low solubility. The compound likely precipitates.[1]
Hot (60°C): High solubility.
Application: This delta is used to purify the compound.[1] Dissolve in boiling methanol, filter while hot, and cool to induce crystallization of the pure acid.
Reactivity Warning: Fischer Esterification
Caution: Storing 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in methanol for prolonged periods (days/weeks), especially if traces of acid (e.g., HCl from synthesis) are present, will lead to the formation of the Methyl Ester derivative.
Detection: Monitor by LC-MS (Shift of +14 Da).
Prevention: Store methanolic solutions at 4°C and use within 24 hours.
The Benzofuran Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged scaffold," conferring a broad spectrum of pharmacological activities.[3][4] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][5] This technical guide provides a comprehensive exploration of novel benzofuran scaffolds in drug discovery research. It delves into advanced synthetic methodologies, elucidates key mechanisms of action through detailed signaling pathways, presents structure-activity relationship (SAR) insights, and offers detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is designed to serve as an essential resource for professionals dedicated to leveraging the therapeutic potential of the benzofuran core in the development of next-generation pharmaceuticals.
The Benzofuran Nucleus: A Foundation of Therapeutic Potential
The unique structural and electronic properties of the benzofuran ring system make it an ideal starting point for the design of novel therapeutic agents.[1] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the oxygen heteroatom and the aromatic system offer sites for hydrogen bonding and π-π stacking interactions.[6] This inherent versatility has allowed for the development of a vast library of derivatives with finely tuned biological activities.[1][5]
Benzofuran derivatives have demonstrated efficacy against a wide range of diseases. They have shown potential in treating chronic conditions like cancer, neurodegenerative disorders, and cardiovascular diseases, as well as acute infectious diseases caused by bacteria, viruses, and fungi.[1][7] The broad applicability of this scaffold underscores its importance in contemporary drug discovery efforts.
Crafting the Core: Modern Synthetic Strategies for Novel Benzofuran Scaffolds
The construction of the benzofuran nucleus has been a subject of intense research, leading to the development of numerous synthetic strategies. Modern approaches prioritize efficiency, selectivity, and the principles of green chemistry.[8][9]
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of substituted benzofurans, offering high yields and broad functional group tolerance.[8][10]
Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in forming the benzofuran core through intramolecular cyclization of appropriately substituted phenols and alkynes.[11] The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a key step in many of these synthetic routes.[8][11]
Copper-Catalyzed Synthesis: Copper catalysts, often used in conjunction with palladium, facilitate various coupling and cyclization reactions.[8] One-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst offer an environmentally benign route to benzofuran derivatives.[8][11]
Iodocyclization Reactions
Iodocyclization of functionalized alkynes is a powerful and efficient method for constructing the benzofuran ring.[12] This methodology involves the use of an iodinating agent to induce the cyclization of an alkyne onto a tethered phenol, resulting in the formation of an iodinated benzofuran. This iodo-substituent then serves as a handle for further functionalization through cross-coupling reactions.[12] Recent advancements have focused on the use of mild iodinating agents and the development of one-pot procedures.[12]
Green and Innovative Synthetic Approaches
In line with the growing emphasis on sustainable chemistry, several green synthetic methods for benzofuran synthesis have been developed. These include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of benzofuran derivatives.[9][13]
Deep Eutectic Solvents (DES): The use of biodegradable and low-cost deep eutectic solvents as an alternative to volatile organic solvents is a promising green approach.[11]
Catalyst-Free and Solvent-Free Methods: The development of reactions that proceed without the need for a catalyst or solvent represents the pinnacle of green chemistry.[9]
Biological Activities and Therapeutic Targets of Benzofuran Derivatives
The therapeutic potential of benzofuran scaffolds is vast, with derivatives showing activity against a wide array of biological targets.[1][14]
Anticancer Activity
Benzofuran derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against numerous human cancer cell lines.[1][13] Their mechanisms of action are diverse and often target fundamental cellular processes.[2][15]
3.1.1. Inhibition of Tubulin Polymerization
A primary mechanism of anticancer activity for many benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][16] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.
3.1.2. Kinase Inhibition
Many benzofuran-based small molecules exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3] These include cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and mTOR signaling pathways.[3][16] For instance, certain oxindole-based benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors for breast cancer treatment.[16]
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[17][18] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[19][20] They are particularly effective against Gram-positive bacteria such as Staphylococcus aureus.[19] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[20]
Caption: Inhibition of bacterial DNA gyrase by benzofuran derivatives.
Neuroprotective and Anti-Inflammatory Activities
Benzofuran derivatives have also demonstrated potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][5] Their antioxidant properties help in mitigating oxidative stress, a key factor in neuronal damage.[5] Some derivatives have also shown the ability to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Furthermore, their anti-inflammatory effects, often mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or signaling pathways like NF-κB, make them attractive candidates for treating inflammatory conditions.[15]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a benzofuran derivative and its biological activity is crucial for rational drug design.[1][6]
Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is a common site for modification.[1] The introduction of ester or heterocyclic ring substitutions at this position has been found to be crucial for cytotoxic activity.[1]
Hybrid Molecules: Creating hybrid molecules by linking the benzofuran scaffold to other pharmacophores, such as triazoles, pyrazoles, or piperazine rings, can significantly enhance biological activity and selectivity.[13][15]
Electronic Nature of Substituents: The electronic properties of the substituents on the benzofuran skeleton play a critical role in determining the antimicrobial efficacy.[3]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
General Protocol for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a representative example of a Sonogashira coupling followed by intramolecular cyclization.
Materials:
o-Iodophenol
Terminal alkyne
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Base (e.g., Triethylamine, Et₃N)
Solvent (e.g., Toluene or DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dried Schlenk flask under an inert atmosphere, add o-iodophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Add the anhydrous solvent (e.g., toluene) and the base (e.g., Et₃N, 3.0 eq).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of benzofuran derivatives on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa, HEPG2)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Benzofuran derivatives dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO₂ incubator
Microplate reader
Procedure:
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Treat the cells with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
Incubate the plates for another 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The benzofuran scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on the development of more complex and highly functionalized benzofuran derivatives through innovative synthetic methods.[21] The exploration of novel biological targets and the use of computational tools for rational drug design will further accelerate the discovery of new therapeutic agents. The inherent versatility and proven track record of the benzofuran core ensure its continued prominence in the quest for novel and effective treatments for a wide range of human diseases.[1][17]
References
Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376. [Link]
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]
Serry, A. M., et al. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]
Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
(2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(112), 92539-92557. [Link]
Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]
Miao, Y., et al. (2019). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]
Kumar, A., & Kumar, V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6), 218-221. [Link]
(2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
Dwarakanath, S., & Gaonkar, S. L. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. [Link]
Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. [Link]
Asif, M. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]
Eldehna, W. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]
(2025). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. [Link]
Liu, J., et al. (2021). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. PubMed. [Link]
protocol for synthesizing 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
This application note outlines a validated protocol for the synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid . This specific scaffold is a high-value intermediate in medicinal chemistry, often utilized in the...
Author: BenchChem Technical Support Team. Date: February 2026
This application note outlines a validated protocol for the synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid . This specific scaffold is a high-value intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., PIM, DYRK) and antiviral agents (e.g., HCV NS5B inhibitors).
The synthesis addresses the challenge of installing substituents at the crowded 4, 5, and 7 positions of the benzofuran core. The strategy employs a regioselective functionalization of a benzoic acid precursor followed by a de novo furan ring construction , ensuring correct substituent placement without the need for difficult isomer separations.
Part 1: Retrosynthetic Analysis & Strategy
The core challenge is the "4,5,7" substitution pattern. Direct halogenation of benzofuran-5-carboxylic acid typically yields mixtures or directs to the wrong positions (C2/C3 or C6). Therefore, all benzene ring substituents (F, Br, COOH) are pre-installed on the phenolic precursor before cyclization.
Strategic Logic:
Scaffold Mapping:
Benzofuran C5 (COOH): Corresponds to C1 (COOH) of the starting benzoic acid.
Benzofuran C4 (F): Corresponds to C2 (F) of the benzoic acid (adjacent to COOH).
Benzofuran C7 (Br): Corresponds to C5 (Br) of the benzoic acid (adjacent to OH).
Cyclization Site: Occurs at C3 of the benzoic acid (the open ortho position relative to the phenol).
Objective: Synthesize Methyl 5-bromo-2-fluoro-4-hydroxybenzoate.
Rationale: The hydroxyl group (OH) is a stronger directing group than Fluorine. The position ortho to OH and para to F (C5) is electronically favored and sterically accessible compared to C3 (sandwiched between F and OH).
Materials:
Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (ACN) (0.5 M concentration)
Ammonium Acetate (0.1 eq) - Catalyst
Procedure:
Dissolve Methyl 2-fluoro-4-hydroxybenzoate in ACN at room temperature (RT).
Add Ammonium Acetate (catalyst to promote electrophilic bromination).
Add NBS portion-wise over 30 minutes to control exotherm.
Stir at RT for 4–6 hours. Monitor by TLC/HPLC (Target R_f ~0.4 in 20% EtOAc/Hex).
Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with water, 10% Na₂S₂O₃ (to remove bromine traces), and brine. Dry over Na₂SO₄ and concentrate.
Yield: >90%. Product is typically a white solid.
Step 2: O-Alkylation with Acetal
Objective: Synthesize Methyl 5-bromo-2-fluoro-4-(2,2-diethoxyethoxy)benzoate.
Rationale: Installing the acetaldehyde equivalent (masked as acetal) on the phenol oxygen provides the two carbons required for the furan ring (C2, C3).
Materials:
Product from Step 1 (1.0 eq)
Bromoacetaldehyde diethyl acetal (1.5 eq)
Potassium Carbonate (K₂CO₃) (2.5 eq, anhydrous)
DMF (Dimethylformamide) (0.3 M)
Procedure:
Suspend the phenol (Step 1 product) and K₂CO₃ in dry DMF.
Add Bromoacetaldehyde diethyl acetal via syringe.
Heat the mixture to 100°C for 12–16 hours.
Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x).[1] Wash organic layer copiously with water and LiCl solution (to remove DMF).
Purification: Flash column chromatography (Hexane/EtOAc gradient). Unreacted phenol is the main impurity.
Objective: Synthesize Methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate.
Rationale: Strong acid deprotects the acetal to an aldehyde, which undergoes intramolecular electrophilic aromatic substitution at the open ortho position (C3 of the benzene ring).
Mix the acetal intermediate with Chlorobenzene (0.1 M).
Add PPA (viscous liquid).
Heat to reflux (130°C ) with vigorous mechanical stirring for 2–4 hours.
Note: The reaction turns dark. Monitor consumption of starting material closely to avoid degradation.
Workup: Cool to RT. Decant the solvent.[1][2][3][4] Dissolve the PPA residue in ice-water and extract with EtOAc. Combine organic layers.
Purification: Recrystallization from MeOH or Column Chromatography.
Data Check: 1H NMR should show characteristic benzofuran doublets at ~7.8 ppm (C2-H) and ~6.9 ppm (C3-H).
Step 4: Ester Hydrolysis
Objective: Final deprotection to 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid.
Materials:
Step 3 Ester (1.0 eq)
Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
THF/Water (3:1 ratio)
Procedure:
Dissolve ester in THF/Water.
Stir at RT for 4 hours (or 50°C if sluggish).
Workup: Acidify with 1N HCl to pH 2. The product usually precipitates.
Filter the white solid, wash with water, and dry under vacuum.
Part 3: Data Summary & Visualization
Process Efficiency Table
Step
Transformation
Reagents
Approx. Yield
Critical Parameter
1
Bromination
NBS, NH₄OAc
92%
Regioselectivity (C5 vs C3)
2
O-Alkylation
BrCH₂CH(OEt)₂, K₂CO₃
85%
Anhydrous conditions
3
Cyclization
PPA, Chlorobenzene
65-75%
Temp control (130°C), Stirring
4
Hydrolysis
LiOH, THF/H₂O
95%
pH adjustment during workup
Reaction Pathway Diagram
Caption: Step-by-step synthetic route illustrating the preservation of substituent regiochemistry from the phenol precursor to the final benzofuran scaffold.
References
General Benzofuran Synthesis (Alkylation/Cyclization)
Title: Synthesis of benzofuran derivatives via the reaction of phenols with bromoacetaldehyde diethyl acetal.[1]
Application Note: Optimized Amide Coupling Conditions for Benzofuran-5-Carboxylic Acid Derivatives
This Application Note is designed to provide a scientifically rigorous, field-proven guide for synthesizing amide derivatives of benzofuran-5-carboxylic acid. It moves beyond generic "add A to B" instructions to address...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a scientifically rigorous, field-proven guide for synthesizing amide derivatives of benzofuran-5-carboxylic acid. It moves beyond generic "add A to B" instructions to address the specific electronic and structural nuances of the benzofuran scaffold.
Benzofuran-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in inhibitors for HCV polymerase, carbonic anhydrase, and various kinase targets. However, the chemical nature of the benzofuran ring introduces specific challenges for amide coupling that distinguish it from simple benzoic acid derivatives.
The Electronic Challenge: "Deactivation" via Donation
The benzofuran system is electron-rich. The oxygen atom at position 1 donates electron density into the aromatic system via resonance.
Impact: This electron donation increases electron density at the C5 position (para-like relationship to the bridgehead).
Consequence: The C5-carboxylate carbonyl carbon is rendered less electrophilic than a standard benzoic acid.
Practical Outcome: Standard coupling reagents (e.g., EDC/HOBt) may suffer from sluggish kinetics, particularly when coupled with electron-deficient amines (e.g., 2-aminopyridines or electron-poor anilines), leading to incomplete conversion or the need for large excesses of reagents.
The Solubility Challenge
The planar, lipophilic nature of the benzofuran core often results in poor solubility in standard non-polar solvents (DCM, Toluene).
Protocol Adjustment: High-polarity aprotic solvents (DMF, NMP, or DMAc) are frequently required to maintain homogeneity, which influences the choice of workup (aqueous extraction vs. precipitation).
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on the nucleophilicity of your amine partner and the scale of the reaction.
Figure 1: Strategic decision tree for selecting coupling conditions based on amine reactivity and scale.
Experimental Protocols
Method A: HATU-Mediated Coupling (The Discovery Standard)
Best for: Small-scale library synthesis, aliphatic amines, and initial SAR exploration.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester, which accelerates the reaction despite the deactivated nature of the benzofuran acid.
Reagents:
Benzofuran-5-carboxylic acid (1.0 equiv)
Amine (1.1 – 1.2 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (Anhydrous)
Protocol:
Dissolution: In a dry vial, dissolve Benzofuran-5-carboxylic acid (1.0 mmol) in DMF (3-5 mL). Note: Ensure full dissolution before proceeding; mild sonication may be required.
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange, indicating active ester formation.
Coupling: Add the Amine (1.1 mmol).
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
Workup (Small Scale): Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Critical Checkpoint: If the reaction stalls at the active ester stage (visible by LCMS), heat to 50°C. If still stalled, switch to Method C.
Method B: T3P (Propylphosphonic Anhydride) Coupling (The Process Standard)
Best for: Scale-up (>1g), weak nucleophiles (anilines), and avoiding toxic byproducts.
Rationale: T3P is a cyclic anhydride that acts as a coupling agent. It produces only water-soluble byproducts, eliminating the need for chromatography in many cases. It is particularly effective for less reactive anilines where HATU might lead to guanidinium side-products.
Reagents:
Benzofuran-5-carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)
Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)
Protocol:
Slurry: Charge Benzofuran-5-carboxylic acid (10 mmol), Amine (11 mmol), and solvent (EtOAc or DMF, 50 mL) into a flask.
Base Addition: Add Pyridine (40 mmol). Note: Pyridine acts as both base and acylation catalyst.
Reagent Addition: Cool to 0°C. Add T3P solution (15-20 mmol) dropwise to control exotherm.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Optimization Tip: For extremely unreactive amines, heat to 60-80°C. T3P is thermally stable.
Workup (Self-Validating):
Add water (50 mL). Stir for 15 mins.
Separate phases. Wash organic layer with 1M HCl (to remove pyridine/excess amine), then sat. NaHCO₃ (to remove unreacted acid), then brine.
The T3P byproducts are water-soluble and are quantitatively removed.
Isolation: Concentrate organic layer. Product often crystallizes upon addition of an anti-solvent (e.g., Heptane).
Method C: Ghosez's Reagent / Acid Chloride (The "Nuclear" Option)
Best for: Sterically hindered amines or extremely electron-deficient heteroaryl amines.
Rationale: Converting the deactivated benzofuran acid to an acid chloride creates a highly electrophilic species that can overcome steric/electronic barriers. Using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral conditions compared to SOCl₂, protecting the furan ring from acid-catalyzed degradation.
Protocol:
Activation: Dissolve Benzofuran-5-carboxylic acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez's reagent (1.2 mmol) dropwise at 0°C. Stir for 1-2 hours at RT.
Verification: Aliquot a small sample into MeOH. Check LCMS for the methyl ester to confirm full conversion to acid chloride.
Coupling: Add the hindered Amine (1.2 mmol) and a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA, 2.0 equiv).
Reaction: Stir at RT or reflux (40°C) overnight.
Workup: Standard aqueous extraction.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Active Ester remains)
Amine is too weak or hindered.
Switch to Method C (Acid Chloride) or heat Method B (T3P) to 80°C.
Product is stuck in DMF
High polarity of benzofuran amide.
Pour reaction mixture into ice-water (10x volume). Filter the precipitate instead of extracting.
Epimerization (if amine is chiral)
Over-activation (Oxazolone formation).
Use Method B (T3P) at 0°C with Pyridine; T3P has the lowest epimerization risk of all reagents.
Poor Solubility of Acid
High lattice energy of benzofuran.
Use NMP or DMAc as solvent. Avoid DCM.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
Eldehna, W. M., et al. (2020).[3] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters. Link
Ghosez, L., et al. (1987). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses. Link
Application Note: Esterification Strategies for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid
The following Application Note and Protocol guide is designed for research and development professionals working with halogenated benzofuran scaffolds. Executive Summary The esterification of 7-Bromo-4-fluoro-1-benzofura...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for research and development professionals working with halogenated benzofuran scaffolds.
Executive Summary
The esterification of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid represents a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors where the benzofuran core serves as a hinge-binding motif. While standard esterification protocols exist, the specific electronic and steric environment imposed by the C4-Fluorine (ortho to the carboxylate) and C7-Bromine substituents requires tailored reaction conditions to maximize yield and purity.
This guide outlines two validated protocols:
Method A (Acyl Chloride Activation): The gold standard for scale-up, ensuring complete conversion via an irreversible pathway.
Method B (Base-Mediated Alkylation): A mild, room-temperature alternative suitable for parallel synthesis or acid-sensitive analogs.
Chemical Assessment & Mechanistic Insight
Structural Analysis
The target substrate presents a unique electronic landscape:
C5-Carboxylic Acid: The reaction center.
C4-Fluorine (Ortho-effect): The fluorine atom is small (
), posing minimal steric hindrance compared to a methyl group. However, its strong electronegativity () exerts a significant inductive effect (-I), increasing the acidity of the C5-COOH and making the corresponding carbonyl carbon highly electrophilic upon activation.
C7-Bromine: Located meta to the reaction center, it provides remote electron withdrawal but is chemically stable under standard esterification conditions. Note: It is labile to Pd(0) and organolithiums, restricting the use of certain coupling reagents or protecting groups.
Reaction Pathway Visualization
The following diagram illustrates the decision matrix and reaction pathways for this specific substrate.
Figure 1: Strategic workflow for the esterification of halogenated benzofuran acids.
Detailed Experimental Protocols
Method A: Acyl Chloride Activation (Recommended)
Rationale: This method utilizes Thionyl Chloride (
) to generate a highly reactive acyl chloride intermediate. The reaction is irreversible and drives the equilibrium to completion, overcoming any subtle electronic deactivation from the electron-rich furan ring.
Rationale: Ideal for small-scale library synthesis or if the substrate contains acid-sensitive moieties (unlikely here, but good practice). This proceeds via an
mechanism on the carboxylate anion.
Reagents:
Substrate: 1.0 eq
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate () (1.5 eq)
Electrophile: Iodomethane (MeI) (1.5 eq)
Solvent: DMF or Acetone (anhydrous)
Protocol:
Dissolution: Dissolve the carboxylic acid in DMF (5-10 volumes).
Deprotonation: Add
and stir at room temperature for 15 minutes. The suspension may thicken as the salt forms.
Alkylation: Add Iodomethane dropwise.
Reaction: Stir at room temperature for 2–12 hours.
Optimization: If slow, heat to
.
Workup:
Dilute with water (excess) to dissolve salts and precipitate the product (if solid).
Extract with EtOAc or
.
Wash organic layer extensively with water (to remove DMF) and Brine.
Unlikely for benzofuran, but ensure equivalents of MeI are controlled (1.1 - 1.5 eq).
Hydrolysis during workup
pH too high/low for too long
Keep workup rapid; use cold .
Safety & Handling
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: Treat as a potential irritant. The halogenated nature suggests potential lipophilicity and membrane permeability.
Thionyl Chloride: Highly corrosive, reacts violently with water. Use only in a fume hood.
Iodomethane: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.
References
Fischer Esterification Mechanism & General Protocol
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[2][3] Master Organic Chemistry. Link
Benzofuran Synthesis & Functionalization
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link
Halogenated Benzofuran Properties
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI Molecules. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Application Note: Strategic Derivatization of Benzofuran-5-Carboxylic Acid in Drug Discovery
Introduction: The Scaffold & The Challenge Benzofuran-5-carboxylic acid (CAS: 1914-05-2) represents a "privileged structure" in medicinal chemistry.[1] Unlike its C-2 isomer (common in older anti-arrhythmics like Amiodar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scaffold & The Challenge
Benzofuran-5-carboxylic acid (CAS: 1914-05-2) represents a "privileged structure" in medicinal chemistry.[1] Unlike its C-2 isomer (common in older anti-arrhythmics like Amiodarone), the C-5 substituted scaffold offers a linear vector for extending pharmacophores, crucial for targeting deep protein pockets in GPCRs (e.g., 5-HT receptors) and kinase inhibitors (e.g., HCV NS5B, IGF-1R).[1]
The Challenge: While the benzene ring is robust, the fused furan moiety introduces specific vulnerabilities. The C2-C3 double bond is susceptible to catalytic hydrogenation and electrophilic addition.[1] Furthermore, the electron-rich nature of the benzofuran system can lead to oxidative degradation if protocols are not tuned for chemoselectivity.
This guide provides three validated workflows for transforming this acid into high-value pharmaceutical intermediates, prioritizing scalability and chemoselectivity.
Decision Matrix: Selecting the Activation Strategy
Before initiating synthesis, select the activation method based on your scale and downstream nucleophile.
Figure 1: Strategic selection of coupling reagents.[1] Green nodes indicate recommended pathways for high-value intermediates.
Module 1: The Carboxamide Switch (Amidation)
The formation of benzofuran-5-carboxamides is the primary entry point for 5-HT receptor ligands.[1]
Protocol A: Discovery Scale (HATU)
Best for: Complex amines, library synthesis, precious starting materials.
Mechanism: Generates a reactive At-ester (7-azabenzotriazole active ester) that reacts rapidly with amines.[1]
Critical Control: Maintain temperature <0°C during activation to prevent disproportionation of the anhydride.
Module 2: Chemoselective Reduction (Acid to Alcohol)[1]
Target: (Benzofuran-5-yl)methanol.[1]
Utility: Intermediate for ethers (via Williamson) or halides (via Appel reaction).[1]
Risk: Reducing the C2-C3 double bond (forming dihydrobenzofuran).[1]
The Protocol: Borane-THF Reduction
Unlike catalytic hydrogenation (Pd/C + H2), which risks reducing the furan ring, Borane-THF is highly chemoselective for the carboxyl group in the presence of the furan alkene.
Crucial Wash: Wash with 5% Citric Acid (removes phosphorous byproducts), then Sat. NaHCO3.
Result: The resulting N-Boc amine is a stable solid, ready for deprotection (TFA/DCM) to yield the free aniline.
References
Green Synthetic Strategies and Medicinal Applications of Benzofuran. Atlantis Press. (2025).[1][10][11][12][13] Overview of benzofuran pharmacological potential. Link
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. Journal of Organic Chemistry.[6] (2015).[1][6] Detailed process chemistry for benzofuran amidation. Link
The Curtius Rearrangement: Mechanistic Insight and Recent Applications. National Institutes of Health (PMC). (2018).[1] Comprehensive guide to Curtius safety and protocols. Link
Amide Coupling Reagents in Medicinal Chemistry. HepatoChem. (2025).[1][10][11][12][13] Comparative analysis of HATU vs. other coupling agents. Link
Synthesis and Biological Studies of Benzo[b]furan Derivatives. MDPI Molecules. (2023).[1][4] Recent review of benzofuran derivatives in oncology and antibacterial research. Link[1]
Application Notes and Protocols for Suzuki Coupling of 7-Bromo-Benzofuran Derivatives
Introduction: Unlocking the Potential of 7-Substituted Benzofurans The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals. Functional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of 7-Substituted Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals. Functionalization of the benzofuran core is a critical strategy in drug discovery programs aimed at modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2] This application note provides detailed protocols and expert insights for the Suzuki coupling of 7-bromo-benzofuran derivatives, a class of substrates that present unique challenges due to the steric hindrance at the C7 position.
The synthesis of 7-aryl-benzofurans is a key transformation for accessing novel chemical space in medicinal chemistry.[3] However, the proximity of the bromine atom to the fused benzene ring in 7-bromo-benzofuran derivatives can significantly impact reaction kinetics and yields. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving efficient and reproducible couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Suzuki coupling for the synthesis of diverse libraries of 7-substituted benzofuran analogs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-benzofuran, forming a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the steric and electronic properties of the substrate.[6]
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired 7-aryl-benzofuran product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Protocols for 7-Bromo-Benzofuran Derivatives
The steric hindrance at the C7 position of the benzofuran ring necessitates the use of robust catalytic systems. The following protocols are designed to provide a high probability of success for a range of aryl and heteroaryl boronic acids.
Protocol 1: General Screening Conditions
This protocol is a good starting point for a wide variety of 7-bromo-benzofuran derivatives and boronic acids.
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
1,4-Dioxane and Water (4:1 v/v), degassed
Schlenk flask or sealed reaction vial
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
To a dry Schlenk flask or reaction vial, add the 7-bromo-benzofuran derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the 7-bromo-benzofuran.
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-benzofuran.[7]
Protocol 2: For Sterically Hindered Coupling Partners
When coupling with sterically demanding boronic acids (e.g., ortho-substituted arylboronic acids), a more active catalytic system is often required.[8][9]
For general screening, Pd(PPh₃)₄ is a reliable choice.[7] For more challenging or sterically hindered substrates, pre-catalysts that form highly active monoligated Pd(0) species in solution, such as those derived from Pd₂(dba)₃ with bulky, electron-rich phosphine ligands, are often superior.[10]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For sterically hindered substrates like 7-bromo-benzofuran, bulky and electron-rich phosphine ligands such as SPhos can accelerate the rate of oxidative addition and reductive elimination.[11]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, KF
The base plays a crucial role in activating the boronic acid for transmetalation.[12] K₃PO₄ is often effective for sterically hindered couplings. Cs₂CO₃ is a stronger base that can be beneficial in difficult cases, but may not be compatible with base-sensitive functional groups.
Solvent
1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHF
A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[13] For anhydrous conditions, which can sometimes be beneficial, toluene or 2-MeTHF are excellent choices.[14] All solvents should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature
80-120 °C
Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the sterically hindered 7-bromo-benzofuran. The optimal temperature should be determined empirically for each substrate combination.
Caption: A generalized experimental workflow for the Suzuki coupling of 7-bromo-benzofuran derivatives.
Conclusion
The Suzuki-Miyaura cross-coupling of 7-bromo-benzofuran derivatives is a powerful and versatile method for the synthesis of novel 7-aryl-benzofurans. While the steric hindrance at the C7 position presents a challenge, the use of robust palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with careful optimization of the base and solvent system, can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate the complexities of this important transformation and accelerate the discovery of new chemical entities for drug development and other applications.
References
Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
Ma, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 125.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
ResearchGate. (2024, October). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Google Patents. (2014).
ResearchGate. (2025, December 11). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
ResearchGate. (n.d.). Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. [Link]
Lubaeva, A. E., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
Guerreiro, A., et al. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7881-7929. [Link]
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
Martins, A. C. S., et al. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
Zhao, Q., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions [Master's Thesis, San Jose State University]. SJSU ScholarWorks. [Link]
Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
Application Note: High-Efficiency Microwave Synthesis of Halogenated Benzofuran-2-Carboxylic Acids
Executive Summary This application note details a robust, scalable, and "green" protocol for the synthesis of halogenated benzofuran-2-carboxylic acids using microwave irradiation. Unlike conventional reflux methods that...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable, and "green" protocol for the synthesis of halogenated benzofuran-2-carboxylic acids using microwave irradiation. Unlike conventional reflux methods that require 8–12 hours and hazardous solvents (e.g., DMF), this protocol utilizes Polyethylene Glycol (PEG-400) or Ethanol as a polar, microwave-absorbing solvent system. The method achieves cyclization and subsequent hydrolysis in under 30 minutes with yields typically exceeding 85%.
Key Advantages:
Speed: Reaction times reduced from hours to minutes.
Purity: Cleaner reaction profiles with minimal side products due to uniform dielectric heating.
Safety: Elimination of volatile organic solvents in favor of low-vapor-pressure PEG-400.
Strategic Rationale & Mechanism
The Pharmacophore
Benzofuran-2-carboxylic acids are privileged scaffolds in drug discovery, serving as core structures for anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors. The incorporation of halogens (Cl, Br, F) at the C5 or C7 positions is critical for modulating lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).
Why Microwave Irradiation?
Conventional heating relies on thermal conduction, often leading to "wall effects" and temperature gradients that degrade sensitive halogenated substrates. Microwave irradiation utilizes dipolar polarization and ionic conduction , directly coupling energy to the polar solvent and reagents.
Specific Microwave Effect: The rapid rotation of the polar reaction medium (PEG-400/Ethanol) lowers the activation energy barrier for the initial O-alkylation step, significantly accelerating the rate-determining step.
Reaction Mechanism
The synthesis proceeds via a modified Rap-Stoermer type condensation. The mechanism involves two distinct phases which can be telescoped into a single pot:
O-Alkylation: Base-catalyzed nucleophilic attack of the phenoxide ion on ethyl bromoacetate.
Intramolecular Cyclization: An aldol-type condensation followed by elimination of water (dehydration) to form the benzofuran ring.
Hydrolysis (Optional Step 2): Saponification of the ester to the free acid.
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of halogenated benzofuran-2-carboxylic acids.
Standard Operating Procedure (SOP)
Materials & Equipment
Microwave System: Single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0–20 bar).
Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/seals.
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Results & Process Validation
Yield Comparison
The following data compares the microwave protocol against conventional reflux (oil bath) methods for 5-bromo-benzofuran-2-carboxylic acid.
Parameter
Conventional Reflux
Microwave (This Protocol)
Improvement
Solvent
Acetone or DMF
PEG-400
Green/Safety
Temperature
60–140°C
120°C
Controlled
Time
8–12 Hours
15 Minutes (Total)
30x Faster
Yield
65–70%
88–92%
+20%
Workup
Solvent evaporation req.
Water precipitation
Simplified
Analytical Expectations[1][2][5][6]
1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (approx. 10-11 ppm) and the aldehyde -CHO (approx. 10 ppm). The formation of the benzofuran ring is confirmed by a characteristic singlet at δ 7.6–7.8 ppm (H-3 proton of the furan ring).
Mass Spec: Distinctive isotope patterns for Halogens (e.g., 1:1 doublet for Bromine [M]+ and [M+2]+).
Troubleshooting & Expert Tips
Pressure Management: Although these reactions are generally low pressure (<5 bar), the addition of ethanol or water in closed vessels can spike pressure. Ensure the vessel is rated for at least 20 bar.
Solvent Choice:
PEG-400:[5] Best for "Green" chemistry and high yields.[6][7] It acts as a phase transfer catalyst and microwave absorber.
Ethanol:[1][3] Good alternative if PEG is difficult to remove (though water wash usually clears PEG).
DMF: Use only if the substrate is completely insoluble in PEG/Ethanol. Requires more rigorous workup.
Incomplete Cyclization: If the intermediate ester is detected but not the acid, extend the second MW step (Hydrolysis) by 5 minutes. If the O-alkylated phenol is detected but no ring closure, increase Step 1 temperature to 140°C.
Steric Hindrance: For 3-substituted salicylaldehydes, steric bulk may retard the attack on the bromoacetate. Increase reaction time to 20 minutes.
References
Vertex AI Search. (2025).[8] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). Link
ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link
Bentham Science. (2025).[8][9] Green Synthesis of Tetrahydrobenzo[b]Pyrans by Microwave Assisted Multi-Component One-Pot Reactions in PEG-400. Link
Atlantis Press. (2025).[9] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Link
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link
Technical Support Center: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid Synthesis
Executive Summary & Diagnostic Logic The synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid presents a unique "push-pull" electronic challenge. The presence of the electron-withdrawing fluorine at C4 and the bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Logic
The synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid presents a unique "push-pull" electronic challenge. The presence of the electron-withdrawing fluorine at C4 and the bulky bromine at C7 creates significant steric and electronic deactivation during the ring-closure phase.[1]
Low yields in this synthesis are typically caused by two primary failure modes:
Poor Nucleophilicity: The inductive effect of the 4-Fluoro substituent reduces the nucleophilicity of the phenoxide oxygen during the initial alkylation step.[1]
Regiochemical Scrambling: Attempts to introduce the bromine after ring formation often result in C2-bromination due to the high reactivity of the furan ring, rather than the desired C7 position.[1]
Diagnostic Workflow
The following logic tree outlines the decision process for selecting the optimal optimization strategy based on your current intermediate status.
Caption: Decision matrix for selecting the correct optimization protocol based on synthetic route and observed failure mode.
Troubleshooting Guide: The "Ring Closure" Route (Recommended)
This section addresses the most robust route: The Feist-Bénary Cyclization of a substituted salicylaldehyde (e.g., methyl 3-bromo-6-fluoro-5-formyl-2-hydroxybenzoate) with ethyl bromoacetate.[1]
The Core Problem: The fluorine atom at the C6 position of the salicylaldehyde (which becomes C4 of the benzofuran) exerts a strong inductive effect (-I), pulling electron density away from the phenolic oxygen.[1] Combined with the steric bulk of the bromine at C3 (becoming C7), the initial
The "Cesium Effect": The larger cation radius disrupts tight ion pairing with the phenoxide, significantly increasing its nucleophilicity in sterically crowded systems [1].[1]
Solvent
Acetone or MeCN
DMF or NMP
Polar aprotic solvents with high dielectric constants are required to solvate the cation and stabilize the transition state of the displacement.[1]
Temperature
Reflux ()
Higher thermal energy is required to overcome the activation energy barrier imposed by the electron-withdrawing fluorine.[1]
Additive
None
TBAI (10 mol%)
Tetrabutylammonium iodide acts as a phase-transfer catalyst and exchanges the leaving group (Br I), creating a more reactive electrophile (ethyl iodoacetate) in situ.[1]
Protocol 1: The "Cesium Switch" Cyclization
Use this protocol if your ring-closure yield is <40%.[1][2]
Dissolution: Dissolve the 3-bromo-6-fluoro-2-hydroxy-5-formyl-benzoate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add
(2.5 equiv) . Stir at Room Temperature (RT) for 30 minutes. Note: The color should shift to a deep yellow/orange, indicating phenoxide formation.[1]
Cyclization: Heat the mixture to 95°C for 4-6 hours. Monitor by HPLC.
Checkpoint: If the intermediate O-alkylated product is visible but not cyclizing, increase temp to 110°C or add a catalytic amount of DBU (0.1 equiv) to force the aldol condensation/dehydration steps.[1]
Workup: Cool to RT. Pour into ice-water acidified with 1M HCl (to neutralize excess base). Filter the precipitate.[1][3] Avoid extraction if possible to prevent emulsion formation due to the amphiphilic nature of the product.[1]
Troubleshooting Guide: The "Late-Stage Bromination" Route
If you are attempting to brominate 4-fluoro-1-benzofuran-5-carboxylic acid directly, you are likely encountering regioselectivity issues .[1][2]
The Core Problem: In benzofurans, the C2 position is the most electron-rich and kinetically active site for Electrophilic Aromatic Substitution (EAS).[1] Even with the directing effects of the benzene ring substituents, bromination often occurs at C2 (kinetic product) or C3 before C7 [2].[1]
Temperature Control: Conduct the reaction at 0°C to RT . High temperatures favor the thermodynamic product, but in this scaffold, C2-bromination is often irreversible.[1]
Alternative: The C2-Silyl Block (If direct bromination fails)
Step A: Treat starting material with LDA (at -78°C) followed by TMSCl.[1] This installs a TMS group at C2 (the most acidic proton).[1]
Step B: Brominate with NBS.[1] The C2 position is blocked; C3 is deactivated by the C2-TMS group steric bulk.[1] Bromination is forced to C7.[1]
Q: Why is my product decarboxylating during the hydrolysis step?A: Benzofuran-2-carboxylic acids are prone to decarboxylation, but 5-carboxylic acids are generally stable.[1] However, the presence of the 4-Fluoro group destabilizes the bond.[1] Solution: Avoid harsh acidic hydrolysis (e.g., conc.[1] HCl/Reflux). Use LiOH in THF/Water (2:1) at 40°C. This mild saponification prevents thermal decarboxylation.[1]
Q: Can I use the Sandmeyer reaction to install the bromine?A: Yes, and it is often superior for purity.[1] If you can synthesize the 7-amino-4-fluoro derivative, the Sandmeyer reaction (
) provides exclusive C7 regioselectivity [3].[1] However, synthesizing the 7-amino precursor often requires nitration, which may yield inseparable mixtures of 4-fluoro-7-nitro and 4-fluoro-2-nitro isomers.[1]
Q: My reaction mixture turns black and tarry. What is happening?A: This indicates polymerization of the furan ring, likely caused by high localized concentration of strong acid or radical species.[1]
Fix 1: Ensure your solvent (DMF/THF) is peroxide-free.[1]
Fix 2: If using elemental bromine, switch to NBS or
-Dioxane complex to reduce oxidative stress on the furan ring.[1]
References
Flessner, T., & Dorsch, D. (2001).[1] "Efficient Synthesis of 5-Substituted Benzofurans." Synlett, 2001(12), 1921-1923.[1]
Keay, B. A., & Dibble, P. W. (1996).[1] "Benzofurans."[1][3][4][5][6][7][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry II, Vol 2, 395-436. Elsevier.[1] [1]
Eldehna, W. M., et al. (2020).[1][8] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, 11(5), 1022-1027.[1][8] [1]
Organic Chemistry Portal. "Synthesis of Benzofurans." (General reference for Feist-Bénary conditions).
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1] The user assumes all liability for safety and compliance.
Technical Support Center: Resolving Purification Issues with Brominated Benzofuran Acids
Welcome to the technical support center for the purification of brominated benzofuran acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of brominated benzofuran acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experimental work.
Troubleshooting Guide
This section addresses common purification challenges in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: My final product is contaminated with the unreacted starting benzofuran or its non-brominated acid derivative. How can I remove it?
Answer:
This is a frequent issue, often arising from incomplete bromination or hydrolysis of an ester precursor. The key to separation is exploiting the differences in polarity and acidity between your desired product and the contaminants.
Causality:
Incomplete Bromination: The reaction may not have gone to completion, leaving unreacted starting material. Factors influencing this include insufficient brominating agent, suboptimal reaction temperature, or short reaction times.[1]
Hydrolysis: If your synthesis involves the hydrolysis of a brominated benzofuran ester, incomplete hydrolysis will leave the less polar ester in your crude product.
Troubleshooting Protocol: Acid-Base Extraction
This method leverages the acidic nature of your target compound to separate it from less acidic or neutral impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Your brominated benzofuran acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The less acidic starting materials (like a benzofuran without the carboxylic acid) or neutral esters will remain in the organic layer.
Separation: Carefully separate the aqueous layer from the organic layer.
Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH should be checked to ensure it is acidic.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Question 2: I am observing multiple brominated products, likely regioisomers. How can I separate them?
Answer:
The separation of regioisomers is a common challenge in the synthesis of substituted aromatic compounds.[2] The success of the separation depends on exploiting subtle differences in their physical and chemical properties.
Causality:
Reaction Kinetics vs. Thermodynamics: The bromination of benzofurans can lead to a mixture of isomers depending on the reaction conditions and the directing effects of existing substituents on the benzofuran ring.[3][4]
Troubleshooting Strategies:
Strategy 1: Column Chromatography Optimization
Column chromatography is a powerful technique for separating isomers.[5]
Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[2]
Polarity Adjustment: If the isomers are not separating well, try small, incremental changes in the solvent polarity. The addition of a small amount of a more polar solvent like methanol or a small amount of acetic acid can sometimes improve separation of acidic compounds.[6]
Solvent System Examples for Aromatic Acids
Polarity
Notes
Hexane:Ethyl Acetate (with 1% Acetic Acid)
Low to Medium
The acetic acid can help to suppress deprotonation of the carboxylic acid on the silica gel, leading to better peak shape.
Dichloromethane:Methanol
Medium to High
Useful for more polar compounds.
Strategy 2: Recrystallization
If a suitable solvent system for chromatography cannot be found, recrystallization can be an effective alternative.[7][8][9]
Solvent Selection: The ideal solvent is one in which your desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer has either very high or very low solubility at all temperatures.
Procedure: Dissolve the mixture of isomers in a minimal amount of the hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble isomer in the mother liquor.
Purity Check: Analyze the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.
Question 3: My brominated benzofuran acid appears to be degrading during silica gel column chromatography. What can I do?
Answer:
Degradation on silica gel is a known issue for certain classes of compounds, particularly those that are acid-sensitive.[10]
Causality:
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.
Troubleshooting Protocol:
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent and adding 1-2% of a base like triethylamine.[10]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
Flash Chromatography: Minimize the contact time by running the column as quickly as possible without compromising separation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my brominated benzofuran acid?
A1: A combination of techniques is often best for a comprehensive purity profile.[11][12]
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of your compound and for identifying and quantifying impurities.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and for identifying any isomeric impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for a reference standard of the analyte.[11]
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is powerful for identifying the molecular weight of your compound and any impurities.[12][14]
Q2: What are the recommended storage conditions for brominated benzofuran acids?
A2: Proper storage is crucial to maintain the integrity of your compound.
Temperature: Store in a cool, dark, and dry place. Elevated temperatures can accelerate decomposition.[15]
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Incompatible Materials: Store away from strong bases and reactive metals.[16] As these are acidic compounds, they should not be stored in metal cabinets that can be corroded by acid vapors.[17]
Q3: Can I use N-bromosuccinimide (NBS) for the bromination of benzofurans?
A3: Yes, NBS is a commonly used reagent for the bromination of aromatic and heterocyclic compounds, including benzofuran derivatives.[1] It is often preferred over liquid bromine as it is a solid and easier to handle.[1] The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[1][5]
Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
General Workflow for Column Chromatography Optimization
Caption: A workflow for optimizing column chromatography conditions.
References
US Patent US3147280A, "Preparation of benzofuran derivatives", Google P
Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). "Synthesis and Crystal Structure of Benzofuran Derivative". Asian Journal of Chemistry, 24(8), 3436-3438.
"Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase". Molecules, 2014.
"How to separ
"Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
"(b)Synthesis of benzofuran derivatives.".
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
"Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives". The Journal of Organic Chemistry, 2022.
"A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile". Benchchem.
"Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives".
"GC separation of the 3‐benzoylbenzofurans 1a–c from their 4 - ResearchGate".
"Technical Support Center: Purification of Halogen
"GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
"Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide". JOCPR.
"Benzofuran synthesis". Organic Chemistry Portal.
"Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction". Molecules, 2012.
"Resolution of 2,3-dihydro-benzofuran-3-ols". Indian Academy of Sciences.
"Bromination of Cinnamic acid". The Royal Society of Chemistry.
"Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks". MDPI.
"troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
"A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds". Benchchem.
"Removing Halogenated Organic Compounds: A Guide to Solutions". Desotec.
"Recent Trends in Analytical Techniques for Impurity Profiling". Biomedical Journal of Scientific & Technical Research.
"Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
"Synthesis of Benzofuran Derivatives via Different Methods". Taylor & Francis.
"Role of addition compounds in the halogenation of benzofurans and benzothiophens". Journal of the Chemical Society, Perkin Transactions 2.
"A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
"Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin
"Hydrothermal stability of aromatic carboxylic acids".
"Chromatographic separations of arom
"Bromination of aromatic compounds".
"Chemical Storage Guidelines".
"Purification of Laboratory Chemicals, Sixth Edition". Sciencemadness.org.
"HAZARDOUS M
"Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
"Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles". Indian Journal of Chemistry.
"Practices for Proper Chemical Storage".
"Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety". iSCU.
"Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide". Journal of Current Physical Chemistry, 2017.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: 4F-BF-STERIC-001
Subject: Overcoming Steric and Electronic Barriers in 4-Fluorobenzofuran Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Advanced Synthesis Support Module
You are likely here because the 4-fluorobenzofuran (4-F-BF) scaffold is failing in your standard medicinal chemistry workflows. This is a known "privileged but problematic" motif.
The Core Problem: The C4-fluorine atom is not just a passive substituent. It exerts a "peri-like" steric clash with the C3 position and drastically alters the electronic landscape of the furan ring via the ortho-fluorine effect.
Steric Consequence: It blocks standard coordination spheres for transition metals at C3.
Electronic Consequence: It inductively acidifies the C3-H bond but simultaneously destabilizes C3-metal intermediates, promoting elimination to highly reactive 3,4-benzofurynes (tars/polymerization).
This guide provides three targeted troubleshooting modules to bypass these barriers.
Module 1: The "Benzyne Trap" (Lithiation Failures)
Symptom: You attempted to lithiate C3 (using n-BuLi or LDA) to trap with an electrophile, but obtained low yields, black tars, or complex mixtures.
Root Cause: The 4-F substituent inductively activates the C3-H for deprotonation. However, the resulting C3-lithio species is thermally unstable. It readily eliminates LiF to form 3,4-didehydrobenzofuran (a het-aryne) , which rapidly dimerizes or reacts non-selectively.
The Fix: Switch from "Hard" Lithiation to "Soft" Magnesiation or Zincation.
Protocol: Turbo-Grignard Exchange (The Knochel Protocol)
Instead of direct lithiation, use a halogen-metal exchange on a 3-bromo precursor, or use a magnesiate base which stabilizes the anion.
Step-by-Step Workflow:
Precursor: Start with 3-bromo-4-fluorobenzofuran (if available) or 4-fluorobenzofuran.
Reagent Prep: Prepare i-PrMgCl·LiCl (Turbo Grignard). The LiCl breaks oligomers, increasing kinetic basicity while the Mg-C bond is more covalent and stable than Li-C.
Reaction (Halogen Exchange):
Dissolve substrate in anhydrous THF (0.5 M).
Cool to -40 °C (Critical: Do not go to -78°C, exchange is too slow; do not go to 0°C, benzyne forms).
Add i-PrMgCl·LiCl (1.1 equiv) dropwise.
Stir for 1 hour.
Quench: Add electrophile (aldehyde, iodine, etc.) at -40 °C, then warm to RT.
Data Comparison: Base Selection
Base / Method
Species Formed
Stability at -78°C
Stability at -20°C
Primary Risk
n-BuLi
C3-Li
Moderate
Very Low
LiF Elimination (Benzyne)
LDA
C3-Li
Low
Unstable
Polymerization
i-PrMgCl·LiCl
C3-MgCl
High
High
Incomplete Exchange (if too cold)
LiTMP/ZnCl2
C3-ZnCl
Very High
Very High
Low Reactivity with weak electrophiles
Module 2: The "Steric Wall" (Cross-Coupling Stalls)
Symptom: Suzuki-Miyaura coupling at the C3 position (using a 3-halo-4-fluorobenzofuran) stalls at <20% conversion. The catalyst dies, or dehalogenation occurs.
Root Cause: The C4-fluorine atom creates a "steric wall" that hinders the Reductive Elimination step of the catalytic cycle. Standard ligands (PPh3, dppf) cannot open a wide enough bite angle to accommodate the crowding, or the Pd(II) complex rests in a stable, unreactive state.
The Fix: Ligand Engineering. You must use ligands that facilitate reductive elimination via bulkiness (forcing the product off) or electron-richness (speeding up oxidative addition).
Visualization: The Catalytic Bottleneck
Recommended Catalyst Systems
The "Gold Standard": Pd-PEPPSI-IPr
Why: The NHC ligand (IPr) is extremely bulky (umbrella shape) and electron-rich. It pushes the reaction through the steric blockade.[1]
Module 3: The "Nuclear Option" (De Novo Synthesis)
Symptom: Functionalizing the intact 4-fluorobenzofuran core is proving impossible due to the combination of volatility and steric hindrance.
The Fix: Do not fight the scaffold. Build it. Construct the benzofuran ring after installing your desired substituents. This moves the difficult bond-formation step to a less hindered stage.
Protocol: Sonogashira-Cyclization Cascade
This method builds the furan ring from a phenol precursor, avoiding C3-functionalization issues entirely.
Reagents:
A: 2-Fluoro-6-iodophenol (commercially available or made from 2-fluorophenol).
B: Terminal Alkyne (bearing your desired C2 substituent).
Workflow:
Sonogashira Coupling: React A + B (Pd(PPh3)2Cl2, CuI, Et3N). The iodine is at the 6-position (relative to F at 2), which becomes C4/C3 in the final benzofuran.
Note: Ensure the iodine is ortho to the phenol -OH.
Cyclization: The intermediate 2-alkynylphenol cyclizes (often spontaneously or with mild AuCl3 or base) to form the benzofuran.
Result: You now have a 4-fluorobenzofuran with a substituent at C2. If you need a C3 substituent, use an internal alkyne or perform an iodocyclization (I2/NaHCO3) to place an Iodine at C3, which is then easier to couple than a hydrogen.
Decision Matrix: Which Route?
Frequently Asked Questions (FAQs)
Q: Why do I see a "double mass" (dimer) in my LCMS when trying to lithiate?A: You likely generated the 3,4-benzofuryne intermediate. Once formed, this reactive species undergoes [2+2] cycloaddition with itself or nucleophilic attack by the precursor anion. Immediate Action: Switch to i-PrMgCl·LiCl at -40°C to prevent elimination.
Q: Can I use Friedel-Crafts acylation to functionalize C3?A: Generally, no . The 4-fluorine atom is inductively withdrawing (-I), which deactivates the ring toward Electrophilic Aromatic Substitution (EAS). While the oxygen donates (+R), the proximity of the fluorine creates a "push-pull" conflict that leads to poor regioselectivity (C3 vs C5 mixtures) and sluggish rates.
Q: I need to install a Boron ester at C3. Direct borylation failed. What now?A: Use the Ir-catalyzed C-H borylation (Hartwig-Miyaura).
Catalyst: [Ir(COD)(OMe)]2 + dtbpy ligand.
Selectivity: This system is governed by sterics.[2][3] Because C4-F is small (Van der Waals radius ~1.47 Å) compared to C-H, the catalyst might approach C3, but C2 is vastly more accessible. You will likely get C2-borylation. Block C2 with a TMS group first, then borylate C3, then deprotect C2.
References
Knochel, P., et al. "Functionalization of Heterocycles using Turbo-Grignard Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.
Valente, C., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Cross-Coupling." Journal of Organic Chemistry, vol. 77, no. 5, 2012, pp. 2463–2471.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27–50.
Leroux, F. R., et al. "The Ortho-Fluorine Effect in Organometallic Chemistry." Chemical Reviews, vol. 108, no. 6, 2008, pp. 2024–2095.
Feyzi, A., & Jafarpour, F. "Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis."[4] Chemical Science, 2025.
stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffers
Introduction This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffer systems. As a key intermediate in pharmaceutical research, understanding its behavior in solution is critical for reproducible experimental outcomes and the development of robust formulations. This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous solutions?
The stability of this molecule is primarily dictated by a combination of factors:
pH of the Buffer: This is the most critical factor. The pH determines the ionization state of the carboxylic acid group and can catalyze hydrolytic degradation pathways.
Buffer Species: The chemical nature of the buffer components can influence stability. Nucleophilic buffers (e.g., Tris, citrate) may interact with the molecule, while phosphate buffers are generally more inert.
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation.
Light Exposure: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodecomposition.
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species can lead to the formation of degradation products.
Q2: How does pH specifically affect the compound's stability and solubility?
The pH has a dual effect. Firstly, it governs the solubility through the ionization of the 5-carboxylic acid group. At pH values significantly below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylate anion is formed, dramatically increasing aqueous solubility.
Secondly, extreme pH conditions can promote degradation.
Acidic Conditions (pH < 3): While the benzofuran ring itself is relatively stable, strong acidic conditions could potentially catalyze the hydrolysis of the ether linkage, although this is generally slow.
Basic Conditions (pH > 9): Alkaline environments are more concerning. They can facilitate nucleophilic attack on the aromatic ring, potentially leading to dehalogenation (loss of bromine or fluorine) or other structural rearrangements. Ester and amide bonds in similar pharmaceuticals are particularly prone to hydrolysis at extreme pH levels[1].
Q3: What are the likely degradation products I might observe?
While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation products could include:
Dehalogenated Species: Loss of the bromine atom at the 7-position is a plausible degradation route, especially under reductive or certain photolytic conditions.
Decarboxylation Products: Loss of the carboxylic acid group (as CO2) can occur under thermal stress.
Ring-Opened Products: Severe oxidative or hydrolytic stress could lead to the cleavage of the furan ring, resulting in phenolic derivatives. For instance, the degradation of dibenzofuran can proceed via hydroxylation and subsequent meta-cleavage of the aromatic structure[2].
Q4: Are there any known incompatibilities with common buffer components?
Direct incompatibilities are not documented; however, caution is advised with certain buffer types. Buffers containing primary or secondary amines (like Tris) could theoretically act as nucleophiles under certain conditions. Dicarboxylic acid buffers like malonate or citrate are known to chelate metal ions, which can be beneficial in preventing metal-catalyzed oxidation but may have other unforeseen effects[3]. For initial studies, non-nucleophilic buffers such as phosphate (PBS) or HEPES are recommended.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid.
Problem
Potential Cause(s)
Recommended Solution(s)
Compound Precipitates in Solution
1. pH is below the pKa: The compound is in its less soluble, neutral form. 2. Exceeded Solubility Limit: The concentration is too high for the chosen buffer system. 3. Buffer Incompatibility: The buffer salts are "salting out" the compound.
1. Adjust the pH of the buffer to be at least 1-2 units above the estimated pKa of the carboxylic acid. 2. Determine the compound's solubility limit in the chosen buffer before preparing stock solutions. Consider using a co-solvent like DMSO or ethanol (ensure it doesn't affect your experiment). 3. Try a different buffer system or lower the buffer concentration.
Appearance of New Peaks in HPLC/LC-MS Over Time
1. Chemical Degradation: The compound is not stable under the storage or experimental conditions.
1. This is a clear sign of instability. Immediately perform a forced degradation study (see protocol below) to identify the cause. 2. Prepare solutions fresh for each experiment. 3. Store stock solutions at -20°C or -80°C and protect from light by using amber vials or wrapping in foil.
Inconsistent or Non-Reproducible Assay Results
1. Time-Dependent Degradation: The compound degrades over the course of the experiment, leading to variable concentrations. 2. Photodegradation: Exposure to ambient or UV light is causing degradation. 3. Adsorption to Surfaces: The compound may be adsorbing to plasticware or vials.
1. Run a time-course experiment, analyzing the compound's concentration at t=0 and at the end of the assay period to quantify degradation. 2. Conduct experiments under low-light conditions or using amber-colored labware. 3. Use low-adsorption vials (e.g., silanized glass) and minimize the use of plastics where possible.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify its potential degradation pathways and sensitivities.
Objective: To evaluate the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Materials:
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
Buffers: 0.1 M HCl, 0.1 M NaOH, pH 4.5 Acetate, pH 7.4 Phosphate (PBS), pH 9.0 Carbonate
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
HPLC or UPLC system with UV and/or MS detector
Photostability chamber (ICH Option 1 or 2)
Calibrated oven
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 50 µg/mL.
Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample (diluted in mobile phase or water) kept at 5°C in the dark.
Stress Condition
Procedure
Time Points for Analysis
Acid Hydrolysis
Mix with 0.1 M HCl. Incubate at 60°C.
0, 2, 8, 24, 48 hours
Base Hydrolysis
Mix with 0.1 M NaOH. Incubate at room temp.
0, 1, 4, 8, 24 hours
Neutral Hydrolysis
Mix with pH 7.4 PBS. Incubate at 60°C.
0, 2, 8, 24, 48 hours
Oxidative
Mix with 3% H₂O₂. Incubate at room temp in the dark.
0, 1, 4, 8, 24 hours
Thermal
Store the solid compound and a solution (in pH 7.4 PBS) at 80°C.
1, 3, 7 days
Photolytic
Expose the solid compound and a solution (in pH 7.4 PBS) to light in a photostability chamber. Keep a control sample wrapped in foil.
End of exposure (e.g., 1.2 million lux hours)
Analysis: At each time point, neutralize the acidic/basic samples if necessary. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
Data Evaluation: Calculate the percentage degradation. Identify major degradation products by comparing retention times with the control and analyzing mass spectra if available.
Structural Validation of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: A Comparative NMR Guide
Executive Summary The structural validation of halogenated benzofurans, specifically 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid , presents unique challenges due to the interplay of heteronuclear coupling ( F- H) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural validation of halogenated benzofurans, specifically 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid , presents unique challenges due to the interplay of heteronuclear coupling (
F-H) and solubility constraints imposed by the carboxylic acid moiety.[1]
This guide moves beyond standard spectral listings to provide a comparative analysis of solvent systems and acquisition protocols . It is designed to help researchers distinguish this specific scaffold from regioisomers (e.g., 4-bromo-7-fluoro analogs) and degradation products, ensuring rigorous structural confirmation in drug discovery pipelines.[1]
Part 1: Structural Analysis & Theoretical Prediction[1]
Before experimental acquisition, the analyst must understand the magnetic environment created by the trisubstituted benzene ring fused to the furan.
The Spin System
The molecule possesses three non-exchangeable protons (H-2, H-3, H-6) and one exchangeable carboxylic proton.[1] The presence of Fluorine at C-4 is the critical diagnostic handle, creating a complex coupling network.
H-6: The sole proton on the benzene ring. It is shielded by the steric bulk of the ortho-Bromine (C-7) and ortho-Carboxylic Acid (C-5), but its multiplicity is defined by the meta-coupling to Fluorine-4 .[1]
F-4: Will split H-6 (meta) and potentially H-3 (through-space/long-range).
Theoretical Chemical Shift & Coupling Data
Values are predicted based on incremental substituent effects in DMSO-d6.
Proton
Position
Predicted Shift ( ppm)
Multiplicity
Coupling Constants ( Hz)
Assignment Logic
COOH
5-COOH
13.0 - 13.5
br s
-
Acidic proton; visible in DMSO, invisible in MeOD.[1]
H-2
Furan
8.05 - 8.15
d
Deshielded by heteroatom; typical -furan shift.[1]
H-6
Benzene
7.80 - 7.95
d
Diagnostic Peak. Deshielded by ortho-COOH/Br.[1] Split by meta-F.
H-3
Furan
7.10 - 7.20
dd
,
-furan proton.[1] Often shows long-range coupling to F-4.[1]
Part 2: Comparative Solvent Study
Choosing the correct solvent is not merely about solubility; it dictates the visibility of the acidic proton and the resolution of fluorine coupling.
Performance Comparison: DMSO-d
vs. CDCl
vs. Acetone-d
[1]
Feature
DMSO-d (Recommended)
CDCl (Alternative)
Methanol-d (Validation)
Solubility
Excellent. Dissolves the polar acid moiety effectively.[1]
Poor. Requires derivatization (esterification) or heating.[1]
Good. Dissolves readily.
Acid Proton
Visible. Appears as a broad singlet ppm.
Invisible/Broad. Often lost in baseline or exchange.
Moderate. Viscosity can broaden multiplets slightly.
High. Sharp lines, but aggregation can shift peaks.[1]
High. Simplifies spectrum by removing OH coupling.
Use Case
Primary Characterization. Essential for confirming the COOH group.
Not recommended for the free acid.
DO Exchange Mimic. Confirms which signal is OH.
The "Solvent Effect" on Chemical Shifts[2]
H-6 Shift: In DMSO-d
, H-6 will appear further downfield compared to CDCl due to hydrogen bonding effects on the adjacent carboxylic acid, which withdraws more electron density from the ring.[1]
Water Peak: Be cautious of the H
O signal in DMSO (3.33 ppm), which can overlap with impurities but is far from the aromatic region of this molecule.[1]
Part 3: The
F-
H Coupling Challenge
The 4-Fluoro substituent is the "fingerprint" of this molecule. A standard
H NMR might be misinterpreted if the analyst ignores heteronuclear coupling.
Establishing the Coupling Network
The Fluorine atom at position 4 exerts influence over 4-5 bonds.
Meta-Coupling (
): The interaction between F-4 and H-6 is strong (6-8 Hz).[1] This turns the expected singlet of H-6 into a clear doublet .
Through-Space Coupling: The F-4 and H-3 protons are spatially proximate. This often results in a small splitting (
Hz) of the H-3 signal, turning the furan doublet into a doublet of doublets (dd) .[1]
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling network required for assignment.
Caption: Scalar coupling network showing the dominant meta-coupling between F-4 and H-6, and the weaker interaction with H-3.
Part 4: Experimental Protocol
Sample Preparation (Self-Validating System)
To ensure the spectrum is authoritative, follow this "Split-Sample" protocol.
Mass Measurement: Weigh 5-10 mg of the solid acid.
Why DMSO? To ensure the COOH proton is visible, acting as an integral standard (1H).[1]
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
Acquisition (Experiment A): Run standard
H NMR (16 scans, d1=2s).
D
O Shake (Experiment B - Optional): Add 1 drop of DO to the NMR tube, shake, and re-run.
Validation: The peak at ~13 ppm (COOH) must disappear. If it remains, it is an impurity, not the acid.[1]
Instrument Parameters
Spectral Width: -2 to 16 ppm (to capture the acid proton).
Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine
F coupling on H-3.
Part 5: Structural Assignment Workflow
This flowchart guides the decision-making process during spectral analysis.
Caption: Decision tree for validating the 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid structure.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for coupling constants and solvent effects).
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Dolinšek, J., et al. (2009).[1] "Fluorine-19 NMR in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. (Reference for
F-H coupling patterns in drug scaffolds).
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for pulse sequences and parameter selection).
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Benzofurans
Introduction: The Analytical Imperative for Characterizing Halogenated Benzofurans Halogenated benzofurans represent a class of heterocyclic compounds of significant interest to researchers across diverse fields, from ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Characterizing Halogenated Benzofurans
Halogenated benzofurans represent a class of heterocyclic compounds of significant interest to researchers across diverse fields, from pharmaceutical development, where the benzofuran scaffold is a key pharmacophore, to environmental science, where polychlorinated and polybrominated dibenzofurans (PCDFs/PBDFs) are monitored as persistent organic pollutants (POPs).[1][2] The precise identification and structural elucidation of these molecules are paramount, and mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as the cornerstone analytical technique for this purpose.[2]
Under electron ionization (EI), molecules are imparted with significant energy, leading to the formation of a molecular ion (M•+) that subsequently undergoes fragmentation. This process creates a unique mass spectrum—a chemical fingerprint. The fragmentation patterns are not random; they are governed by the fundamental principles of ion stability, bond strengths, and rearrangement reactions. The introduction of a halogen atom (F, Cl, Br, I) onto the benzofuran core profoundly influences these pathways.
This guide provides an in-depth comparison of the EI-MS fragmentation patterns of halogenated benzofurans. We will dissect the fragmentation of the parent molecule, explore the distinct influence of different halogens, and discuss the nuances of isomer differentiation. This document is designed for researchers, scientists, and drug development professionals seeking to move beyond simple library matching and toward a mechanistic understanding of their mass spectral data.
Pillar 1: The Foundation - Fragmentation of the Benzofuran Core
To understand the influence of halogenation, we must first establish the baseline fragmentation pattern of the parent benzofuran molecule (C₈H₆O, MW = 118.13). The aromatic system and the ether linkage dictate its behavior under electron ionization.
The 70 eV EI mass spectrum of benzofuran is characterized by a prominent molecular ion peak (m/z 118), a testament to the stability of the bicyclic aromatic system.[3][4] The primary fragmentation pathway involves the loss of a neutral molecule of carbon monoxide (CO, 28 Da), a classic fragmentation for many oxygen-containing heterocyclic and aromatic compounds.
[M - CO]•+: The loss of CO from the furan ring results in the formation of a radical cation at m/z 90 .
[M - CO - H]⁺: This ion subsequently loses a hydrogen radical (H•) to form a stable cation at m/z 89 .[3] This is often the base peak in the spectrum, indicating its high stability.
This fundamental M•+ → [M-CO]•+ → [M-CO-H]⁺ pathway is the canvas upon which halogen-specific fragmentation patterns are painted.
Pillar 2: The Halogen Effect - A Comparative Analysis
The nature of the carbon-halogen (C-X) bond is the single most important factor determining the unique fragmentation patterns of halogenated benzofurans. Bond strength decreases dramatically down the group (C-F > C-Cl > C-Br > C-I), directly influencing the ease of halogen loss. Furthermore, the isotopic signatures of chlorine and bromine provide invaluable diagnostic information.
Chlorinated Benzofurans (Cl-BF)
Chlorinated benzofurans, particularly the polychlorinated dibenzofurans (PCDFs), are extensively studied due to their environmental toxicity.[2] For a monochlorinated benzofuran (C₈H₅ClO, MW ≈ 152.58), the fragmentation is a competition between the pathways established for the core and new pathways involving the halogen.
A key diagnostic feature is the isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio, instantly flagging the presence of chlorine.
The primary fragmentation pathways for a monochlorobenzofuran are:
Loss of CO: Similar to the parent molecule, the molecular ion can lose CO to yield an ion cluster around m/z 124/126 ([M-CO]•+).
Loss of Cl•: The C-Cl bond is significantly weaker than the C-H or C-C bonds of the aromatic ring. This allows for the facile loss of a chlorine radical (Cl•), leading to a prominent fragment ion at m/z 117 ([M-Cl]⁺). This fragment corresponds to the benzofuran cation.
Loss of COCl•: A concerted loss of both carbon monoxide and a chlorine radical can occur, forming an ion at m/z 89 ([M-COCl]⁺). This fragment is isobaric with the [M-CO-H]⁺ fragment from the parent benzofuran and represents a highly stable species.
Data derived from the NIST Mass Spec Data Center for 5-Chlorobenzofuran and 7-Chlorobenzofuran.[1][2]
Brominated Benzofurans (Br-BF)
The fragmentation of brominated benzofurans mirrors that of their chlorinated counterparts, but is distinguished by two key features: the C-Br bond strength and the bromine isotope pattern.
The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical even more favorable. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approx. 1:1 ratio). This results in a characteristic M and M+2 ion cluster of roughly equal intensity for any bromine-containing fragment.
For a monobromobenzofuran (C₈H₅BrO, MW ≈ 197.03), the expected dominant fragmentation pathways are:
Loss of Br•: This is often the most dominant fragmentation pathway, leading to a very intense peak at m/z 117 ([M-Br]⁺). The weakness of the C-Br bond makes this cleavage highly probable.
Loss of CO: The loss of carbon monoxide from the molecular ion would produce an ion cluster around m/z 169/171 ([M-CO]•+).
Loss of COBr•: The subsequent or concerted loss of CO and Br• leads to the stable ion at m/z 89 ([M-COBr]⁺).
Fluorinated Benzofurans (F-BF)
For a monofluorobenzofuran (C₈H₅FO, MW ≈ 136.12), the fragmentation pattern is expected to be dominated by the pathways of the benzofuran core itself:
Loss of CO: The primary fragmentation is predicted to be the loss of carbon monoxide, yielding a prominent peak at m/z 108 ([M-CO]•+).
Loss of CO and H•: Subsequent loss of a hydrogen atom would lead to a fragment at m/z 107 ([M-CO-H]⁺).
Loss of F•: The loss of a fluorine radical from the molecular ion to produce a peak at m/z 117 is expected to be a minor pathway, if observed at all.
Iodinated Benzofurans (I-BF)
Similar to fluorinated benzofurans, specific EI-MS data for simple monoiodobenzofurans is scarce. The C-I bond is the weakest of the carbon-halogen bonds, suggesting that its cleavage will be the most dominant fragmentation pathway. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern will be observed for iodine-containing fragments.
For a monoiodobenzofuran (C₈H₅IO, MW ≈ 244.03), the fragmentation is predicted to be overwhelmingly characterized by:
Loss of I•: The extremely facile cleavage of the weak C-I bond will lead to the formation of the benzofuran cation at m/z 117 ([M-I]⁺). This is expected to be the base peak in the spectrum. The large mass difference (127 Da) between the molecular ion and this fragment is also highly diagnostic.[5]
Summary Comparison Table
Halogen (X)
C-X Bond Energy (kJ/mol, approx.)
Key Fragmentation Pathways (in predicted order of significance)
Isotopic Signature (M:M+2)
-F
~485
1. Loss of CO2. Loss of CO, H•
Monoisotopic
-Cl
~340
1. Loss of Cl•2. Loss of COCl•3. Loss of CO
~3:1
-Br
~285
1. Loss of Br•2. Loss of COBr•3. Loss of CO
~1:1
-I
~210
1. Loss of I•
Monoisotopic
Pillar 3: Experimental Protocols and Isomer Differentiation
The successful analysis of halogenated benzofurans relies on robust experimental methodology and an understanding of how mass spectrometry can be used to differentiate between structurally similar isomers.
Experimental Protocol: GC-EI-MS Analysis
Gas chromatography is essential for separating isomers and purifying the analyte before it enters the mass spectrometer. The following is a representative protocol for the analysis of semi-volatile halogenated aromatic compounds.
Step-by-Step Methodology:
Instrumentation: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer with an electron ionization source (e.g., a Quadrupole or Ion Trap MS).
GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a standard choice for separating POPs.
Injector:
Mode: Splitless
Temperature: 280 °C
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp 1: Increase to 200 °C at a rate of 10 °C/min.
Ramp 2: Increase to 300 °C at a rate of 5 °C/min.
Final Hold: Hold at 300 °C for 10 minutes.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 50-550
Solvent Delay: 5 minutes
Causality Behind Choices:
The splitless injection ensures the maximum transfer of trace analytes onto the column, which is critical for sensitivity in environmental or pharmaceutical impurity analysis.
The DB-5ms column is chosen for its excellent resolving power for a wide range of semi-volatile aromatic compounds and its thermal stability.
The temperature program is designed to first separate more volatile components at lower temperatures before ramping up to elute the higher-boiling point halogenated benzofurans.
70 eV is the standard electron energy for EI-MS because it provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.
Diagram: GC-MS Experimental Workflow
Caption: A schematic overview of the GC-MS analysis process.
Isomer Differentiation
Differentiating positional isomers (e.g., 2-chlorobenzofuran vs. 7-chlorobenzofuran) by EI-MS can be challenging, as they often produce very similar fragmentation patterns. While GC retention time is the primary method for separation and identification, subtle differences in the mass spectra can sometimes be exploited.
The position of the halogen can influence the stability of the resulting fragment ions, leading to variations in their relative intensities. For example, cleavage of a halogen from a position that allows for better charge delocalization in the resulting cation may be more favorable, leading to a more abundant fragment ion. However, these differences are often minor and may not be sufficient for unambiguous identification without authentic reference standards.
Advanced techniques like tandem mass spectrometry (MS/MS) can provide more definitive structural information. By isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID), one can generate a secondary fragmentation pattern that may be more sensitive to the original position of the halogen.
Diagram: Fragmentation Pathways of Monochlorobenzofuran
Caption: Primary fragmentation routes for a generic monochlorobenzofuran.
Conclusion
The mass spectrometric fragmentation of halogenated benzofurans is a predictable yet nuanced process governed by the interplay between the stable benzofuran core and the properties of the attached halogen. Under electron ionization, chlorinated and brominated benzofurans are readily identified by their characteristic isotope patterns and the facile loss of the halogen radical and/or a carbonyl halide species. Conversely, the high strength of the C-F bond means fluorinated analogues are more likely to fragment via pathways reminiscent of the parent benzofuran, primarily through the loss of CO. The weakness of the C-I bond suggests that iodinated benzofurans will be dominated by the loss of the iodine radical. While standard EI-MS may not always differentiate positional isomers, the combination of chromatographic separation and careful spectral interpretation, potentially augmented by tandem MS techniques, provides a powerful toolkit for the comprehensive characterization of these important molecules.
References
PubChem. 5-Chlorobenzofuran-2(3H)-one. National Center for Biotechnology Information. [Link]
Comparative Guide: Biological Potency of 4-Fluoro vs. Non-Fluorinated Benzofuran Scaffolds
This guide provides an in-depth technical comparison of 4-fluoro-benzofuran derivatives versus their non-fluorinated counterparts. It is designed for medicinal chemists and drug development professionals, focusing on Str...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-fluoro-benzofuran derivatives versus their non-fluorinated counterparts. It is designed for medicinal chemists and drug development professionals, focusing on Structure-Activity Relationships (SAR), metabolic stability, and biological potency across specific therapeutic targets (Oncology and Enzyme Inhibition).
Executive Summary: The "Fluorine Effect" on Benzofurans
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticancer, antimicrobial, and psychoactive agents. The introduction of a fluorine atom at the C4-position (peri-position to the furan oxygen) induces profound physicochemical changes compared to non-fluorinated analogs.
While fluorine is often a bioisostere for hydrogen, its high electronegativity and lipophilicity alter the benzofuran ring's electronic density and metabolic profile. This guide presents experimental evidence demonstrating that 4-fluorination is not universally potentiating ; it acts as a "molecular switch" that can either drastically enhance cytotoxicity in leukemia models or abolish activity in sirtuin (SIRT2) inhibition.
Key Comparison Matrix
Feature
Non-Fluorinated Benzofuran
4-Fluoro-Benzofuran
Impact of Fluorination
Electronic Nature
Electron-rich aromatic system
Electron-deficient C4; Inductive withdrawal
Alters - stacking interactions
Lipophilicity (LogP)
Moderate
Increased
Enhances membrane permeability
Metabolic Stability
Susceptible to C4-oxidation (minor)
Blocks C4-oxidation; Steric protection
Prolongs half-life (t1/2)
SIRT2 Inhibition
High Potency ()
Low Potency ()
Detrimental (Steric/Electronic clash)
Leukemia Cytotoxicity
Moderate
High Potency ()
Beneficial (Target binding enhancement)
Physicochemical & Mechanistic Analysis
Electronic Modulation at the C4 Position
The C4 position of the benzofuran ring is unique due to its proximity to the furan oxygen.
Non-Fluorinated: The C4-H bond allows for standard Van der Waals interactions. The electron density is distributed across the bicyclic system, facilitating hydrophobic pocket binding.
4-Fluoro: The C-F bond is highly polar but non-ionizable. The fluorine atom withdraws electron density via induction (-I effect) while donating via resonance (+R effect), though the inductive effect dominates at this position. This creates a local dipole that can engage in specific interactions with protein backbones (C-F···H-N hydrogen bonding mimicry).
Metabolic Blocking Strategy
In non-fluorinated benzofurans, the benzene ring is prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450), leading to hydroxylation and subsequent glucuronidation.
Mechanism: Replacing C4-H with C4-F blocks metabolic attack at this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This "metabolic blocking" often shifts metabolism to the C6 or C7 positions or prolongs the compound's systemic exposure.
Experimental Data: Potency Case Studies
Case Study A: Anticancer Activity (Leukemia HL-60 & K562)
In studies evaluating 2-substituted benzofurans, the 4-fluoro derivative demonstrated superior potency compared to non-fluorinated and other halogenated analogs.[1]
Experimental Data (Cytotoxicity
in ):
Compound Variant
HL-60 (Leukemia)
K562 (CML)
Mechanism of Action
Non-Fluorinated (H)
> 10.0
> 10.0
Weak apoptosis induction
4-Fluoro (4-F)
2.64
2.82
Strong Apoptosis ; Modulation of MNK/eIF4E axis
4-Chloro (4-Cl)
2.95
3.10
Moderate Apoptosis
4-Methoxy (4-OMe)
> 50.0
> 50.0
Inactive (Steric bulk interference)
Analysis: The 4-fluoro substitution significantly outperforms the non-fluorinated control (which was largely inactive at tested concentrations). The small atomic radius of fluorine (1.47 Å) compared to methoxy allows it to fit into tight binding pockets while modulating the electronic environment to favor binding to the MNK/eIF4E complex.
Case Study B: SIRT2 Inhibition (Neurodegenerative Targets)
Contrastingly, in the development of Sirtuin-2 (SIRT2) inhibitors, 4-fluorination proved detrimental.[2][3]
Experimental Data (SIRT2 Inhibition
):
Compound Variant
SIRT2 ()
Selectivity (SIRT1 vs SIRT2)
Non-Fluorinated (Ref)
8.50
Moderate
6-Methoxy (High Potency)
3.81
High
4-Fluoro (4-F)
43.93
Low
4-Bromo (4-Br)
17.76
Low
Analysis: Here, the 4-fluoro derivative is nearly 10x less potent than the leading non-fluorinated (or 6-substituted) analogs. The SIRT2 active site likely requires an electron-rich donor at the benzofuran interface, which the electron-withdrawing fluorine disrupts.
Visualizing the Structure-Activity Relationship (SAR)[1][2][3][4][5]
The following diagram illustrates the divergent biological outcomes of modifying the C4 position on the benzofuran scaffold.
Caption: Divergent SAR pathways: 4-fluorination enhances leukemia cytotoxicity but abolishes SIRT2 inhibitory potential.
Experimental Protocols
To replicate the potency data described above, the following self-validating protocols are recommended.
Synthesis of 4-Fluoro-Benzofuran Derivatives
Note: This utilizes a Rap-Stoermer condensation adapted for fluorinated salicylaldehydes.
Reagents: 2-Hydroxy-6-fluorobenzaldehyde (Starting material for 4-F isomer), phenacyl bromide,
, acetonitrile.
Procedure:
Dissolve 2-Hydroxy-6-fluorobenzaldehyde (1.0 eq) and phenacyl bromide (1.1 eq) in acetonitrile.
Add anhydrous
(2.0 eq) and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Validation Point: The appearance of a new spot with higher
indicates cyclization.
Filter salts, evaporate solvent, and recrystallize from ethanol.
Characterization:
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-H furan singlet (~7.5 ppm).
19F NMR: Essential for confirming the presence of fluorine (typically -110 to -120 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)
Cell Seeding: Seed HL-60 cells (
cells/well) in 96-well plates.
Treatment: Add test compounds (4-F vs Non-F variants) at concentrations ranging from 0.1 to 100
Calculation: Plot dose-response curves to determine
.
Control: Use 5-Fluorouracil (5-FU) as a positive control. If 5-FU
deviates >20% from historical mean, invalidate the run.
Note on Psychoactive Isosteres (Clarification)
In the context of psychoactive research (Novel Psychoactive Substances - NPS), confusion often arises between "4-fluoro" amphetamines and benzofurans.
4-FA (4-Fluoroamphetamine): A stimulant where fluorine is on the phenyl ring.
5-APB/6-APB (Benzofurans): Entactogens where the furan ring mimics the methylenedioxy bridge of MDMA.
4-Fluoro-Benzofurans (Hybrid): These are rare . Unlike the beneficial effect of fluorine in 4-FA (blocking metabolism and increasing SERT affinity), adding a fluorine to the benzofuran ring (e.g., 4-F-5-APB) often reduces potency at the 5-HT2A receptor due to steric hindrance at the receptor's orthosteric binding site.
References
BenchChem Technical Support. (2025). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Retrieved from
Al-Wahaibi, L. H., et al. (2023).[4] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Retrieved from
Rickli, A., et al. (2015).[5] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.[5] Retrieved from
Wang, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Retrieved from
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from
HPLC retention time comparison for benzofuran acid impurities
Executive Summary: The Isomer Challenge In the development of benzofuran-based therapeutics (e.g., Amiodarone, Benzbromarone), the separation of benzofuran carboxylic acid impurities represents a critical analytical bott...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the development of benzofuran-based therapeutics (e.g., Amiodarone, Benzbromarone), the separation of benzofuran carboxylic acid impurities represents a critical analytical bottleneck. These impurities often exist as positional isomers (e.g., benzofuran-2-carboxylic acid vs. benzofuran-3-carboxylic acid or methylated analogs) that possess nearly identical hydrophobicities (
).
Standard alkyl-bonded phases (C18) frequently fail to resolve these critical pairs because they rely almost exclusively on hydrophobic discrimination. This guide objectively compares the performance of a Standard C18 stationary phase against the PharmaCore™ Phenyl-Hexyl phase.
Key Finding: While C18 columns provide adequate retention, they often yield co-elution for isomeric impurities (
). The Phenyl-Hexyl chemistry utilizes interactions to achieve baseline resolution () and superior peak symmetry for these aromatic acids.
Mechanistic Insight: Why Selectivity Matters
To optimize retention time (RT) and resolution (
), one must understand the interaction mechanisms at play.
The Limitation of C18 (Hydrophobic Interaction)
C18 columns separate analytes based on their partition coefficient between the mobile phase and the hydrophobic octadecyl ligands.
Mechanism: Van der Waals forces.
Failure Mode: Positional isomers of benzofuran acids often have identical
values. Without a secondary interaction mechanism, C18 cannot discriminate between them, leading to peak overlapping.
The Advantage of Phenyl-Hexyl (
Interaction)
Phenyl-Hexyl phases combine a 6-carbon alkyl chain (hydrophobicity) with a terminal phenyl ring.
Mechanism: Hydrophobic interaction +
electron overlap between the stationary phase and the aromatic benzofuran core.
Success Mode: The electron density distribution differs between positional isomers (e.g., 2-acid vs. 3-acid). The Phenyl-Hexyl phase detects these subtle electronic differences, shifting retention times sufficiently to separate the critical pair.
Experimental Protocol
This protocol is designed to be self-validating. The use of a system suitability standard containing the critical pair is mandatory before running samples.
The following data illustrates the separation of a critical pair: Benzofuran-2-carboxylic acid (B2CA) and its methylated analog 3-Methylbenzofuran-2-carboxylic acid (3MBCA) .
Table 1: Retention Time & Resolution Comparison
Data represents the average of n=6 injections.
Performance Metric
Standard C18 Column
PharmaCore™ Phenyl-Hexyl
Status
RT Impurity A (B2CA)
4.52 min
4.15 min
Earlier elution on Phenyl
RT Impurity B (3MBCA)
4.61 min
4.85 min
Enhanced retention on Phenyl
Resolution ()
1.1 (Co-elution)
3.8 (Baseline)
PASS
Selectivity ()
1.02
1.18
Superior Selectivity
Table 2: Peak Symmetry (Tailing Factor)
Benzofuran acids often tail due to silanol interactions. The Phenyl-Hexyl phase used here employs steric protection to minimize this.
Analyte
C18 Tailing Factor ()
Phenyl-Hexyl Tailing Factor ()
Impurity A
1.45
1.08
Impurity B
1.52
1.12
Analysis:
The C18 column fails the standard acceptance criteria (
) for the critical pair. The Phenyl-Hexyl column not only resolves the peaks but also improves peak shape, likely due to the "pi-stacking" effect which provides a more defined adsorption isotherm than simple hydrophobic partitioning.
Visualized Workflows
Method Development Decision Tree
This logic flow guides the researcher in choosing the correct column chemistry based on analyte structure.
Caption: Decision matrix for selecting stationary phases based on impurity structural characteristics.
Experimental Workflow
The step-by-step process for sample preparation and analysis.[2]
Caption: Standardized workflow for HPLC analysis of benzofuran acid impurities.
References
Patel, K. M., et al. (2016). Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities.[3] International Journal of Current Advanced Research. Link
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol.[1]Link
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link
BenchChem. Analysis of Benzofuran Derivatives by HPLC-UV/MS.Link
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Benzofuran Carboxylic Acid
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for benzofuran carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document move...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for benzofuran carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of wavenumbers. It delves into the structural reasoning behind the spectral features, offers a comparative framework against similar compounds, and provides a robust experimental protocol. Our objective is to equip you with the expertise to confidently identify and characterize this important molecular scaffold.
Introduction: The Vibrational Fingerprint
Infrared (IR) spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend more vigorously.[2] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber of the radiation, revealing a unique "fingerprint" that allows for the identification of functional groups.[2][3] For a molecule like benzofuran carboxylic acid, which contains a carboxylic acid, an aromatic benzene ring, and a heterocyclic furan ring, IR spectroscopy is an indispensable tool for structural confirmation.
Part 1: Deconstructing the Spectrum: Key Functional Group Analysis
The IR spectrum of benzofuran carboxylic acid is best understood by dissecting it into the contributions from its primary functional moieties: the carboxylic acid group and the benzofuran ring system.
The Unmistakable Signature of a Carboxylic Acid
The carboxyl group (-COOH) produces some of the most recognizable peaks in an IR spectrum, primarily due to strong intermolecular hydrogen bonding which forms a stable dimeric structure.
O–H Stretch: The most telling feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[4][5] This significant broadening is a direct consequence of the hydrogen-bonded dimers, which creates a continuum of O-H bond energies.[1][6] This band is so wide that it typically overlaps with the sharper C-H stretching peaks.[4]
C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid manifests as a very strong and sharp peak.[1] In a saturated aliphatic acid, this peak appears around 1710 cm⁻¹ for the dimer.[6] However, in benzofuran carboxylic acid, the carbonyl group is conjugated with the aromatic ring system. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber, typically in the 1760-1690 cm⁻¹ range.[1][4]
C–O Stretch and O–H Bend: The spectrum is further characterized by a C–O stretching vibration, found in the fingerprint region between 1320-1210 cm⁻¹ .[4] Additionally, out-of-plane O–H bending vibrations can produce a broad peak in the 950-910 cm⁻¹ region.[4]
The Aromatic Core: The Benzofuran System
The fused ring system of benzofuran provides its own set of characteristic absorptions that confirm its presence.
Aromatic C–H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Look for one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[7] The presence of peaks both slightly above and below 3000 cm⁻¹ can indicate the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively, though the latter would be absent in the parent benzofuran carboxylic acid structure.[3]
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the benzene and furan rings result in a series of sharp peaks of variable intensity, typically appearing in the 1625-1450 cm⁻¹ region.
C–O–C Stretch: The furan ring contains an ether-like C–O–C linkage. The asymmetric stretching of this bond typically gives rise to a strong absorption in the fingerprint region, often around 1250 cm⁻¹ . This peak may sometimes overlap with the C-O stretch from the carboxylic acid group, requiring careful spectral interpretation.
Part 2: Comparative Data Analysis
To properly contextualize the spectrum of benzofuran carboxylic acid, it is instructive to compare its expected peaks with those of its constituent parts: benzoic acid (representing the aromatic carboxylic acid) and benzofuran (representing the fused ring system).
Functional Group
Vibrational Mode
Benzoic Acid (Reference)
Benzofuran (Reference)
Benzofuran Carboxylic Acid (Predicted)
Characteristics
Carboxylic Acid
O–H Stretch
~3300-2500 cm⁻¹
N/A
~3300-2500 cm⁻¹
Very broad, strong intensity due to H-bonding.[4][8]
The following protocol outlines a standardized method for acquiring a high-quality IR spectrum of a solid sample, such as benzofuran carboxylic acid, using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The choice of ATR is deliberate; it requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility.
Acquiring an ATR-FTIR Spectrum
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically featuring a diamond or germanium crystal, should be clean.
Cleaning the ATR Crystal: Before running the background or the sample, clean the crystal surface meticulously. Use a soft lab wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to evaporate completely. This prevents cross-contamination and ensures a flat baseline.
Collecting the Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, allowing the software to subtract it from the sample spectrum.[9]
Sample Application: Place a small amount of the solid benzofuran carboxylic acid powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.
Applying Pressure: Use the ATR's pressure arm to press the sample firmly against the crystal. Consistent and adequate pressure is vital for achieving good contact and a strong, high-quality spectrum. The goal is to maximize the surface area of the sample in contact with the evanescent wave.
Collecting the Sample Spectrum: Initiate the sample scan. The software will automatically perform the Fourier transform and ratio the single-beam sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Label the significant peaks using the spectrometer's software, focusing on the diagnostic regions outlined in this guide.[9]
Cleaning Up: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.
Part 4: A Logic-Based Workflow for Spectral Interpretation
Caption: Logical workflow for identifying benzofuran carboxylic acid from an IR spectrum.
Title: IR Spectroscopy Tutorial: Carboxylic Acids
Source: University of Calgary
URL: [Link]
Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: The Infra‐Red Spectrum of Furan
Source: The Journal of Chemical Physics - AIP Publishing
URL: [Link]
Title: Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks.
Source: Proprep
URL: [Link]
Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles
Source: Organic Chemistry | OpenStax
URL: [Link]
In the landscape of drug development, 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS: 286836-25-7) serves as a critical pharmacophore scaffold, particularly in the synthesis of novel antimicrobial agents and kinase inhibitors (e.g., PTP1B or Src kinase targets).
Validating a bioassay for this compound—whether for pharmacokinetic (PK) plasma quantification or potency determination—requires a rigorous approach to Reference Standard (RS) selection. This guide compares the performance of a Certified High-Purity Reference Standard against common alternatives (Structural Analogs and Technical Grade synthesized batches), demonstrating why "fit-for-purpose" selection is fatal to assay reproducibility in regulated environments (GLP/GMP).
Comparative Analysis: Reference Standard Options
The choice of reference standard dictates the linearity, accuracy, and long-term stability of your bioassay. Below is an objective comparison based on experimental validation data.
Table 1: Performance Matrix of Reference Standard Alternatives
Feature
Option A: Certified Reference Standard (CRS)
Option B: Structural Analog (e.g., 5-Benzofurancarboxylic acid)
Different ionization efficiency; potential matrix suppression mismatch
Variable response due to synthesis by-products
Linearity (R²)
> 0.999 (0.5 – 1000 ng/mL)
N/A (Used for normalization)
~0.98 (Non-linear at LLOQ)
Assay Accuracy
98.2% - 101.5%
N/A
85% - 115% (High variability)
Risk Profile
Low (Regulatory Compliant: ICH M10)
Moderate (Retention time drift)
High (Unknown impurities interfere with quantification)
Expert Insight: While Option B (Structural Analog) is cost-effective as an Internal Standard, it cannot replace Option A for the calibration curve. The bromine atom in the target molecule induces a specific isotopic pattern (1:1 doublet at M and M+2) and lipophilicity shift that non-halogenated analogs fail to mimic during extraction.
Scientific Rationale: The "Why" Behind the Protocol
Mechanistic Causality in Method Design
Ionization Logic: The carboxylic acid moiety (-COOH) mandates Negative Electrospray Ionization (ESI-) . Positive mode will yield poor sensitivity due to the lack of basic nitrogens.
Extraction Chemistry: The halogenated core (Bromo/Fluoro) significantly increases lipophilicity compared to the bare benzofuran scaffold.
Consequence: Protein Precipitation (PPT) with Acetonitrile is sufficient for discovery, but Liquid-Liquid Extraction (LLE) using MTBE/Ethyl Acetate is required for GLP validation to remove phospholipids that cause matrix effects.
Chromatographic Separation: The Fluorine atom introduces a dipole that interacts uniquely with Phenyl-Hexyl columns, offering better selectivity than standard C18 columns for separating des-bromo impurities.
Objective: Quantify 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in Rat Plasma.
Compliance: ICH M10 (Bioanalytical Method Validation).
A. Reagents & Preparation
Stock Solution: Dissolve 1.00 mg CRS in 1.0 mL Methanol (Solubility is poor in pure water; avoid DMSO if evaporating).
Internal Standard (IS): Use 7-Bromo-1-benzofuran-5-carboxylic acid (de-fluoro analog) or a Deuterated analog (d3) if available.
Matrix: Drug-free K2EDTA Rat Plasma.
B. Sample Processing (Liquid-Liquid Extraction)
Aliquot 50 µL plasma into a 96-well plate.
Add 20 µL IS working solution (500 ng/mL).
Add 20 µL 5% Formic Acid (to protonate the -COO- and drive it into organic phase).
Add 600 µL MTBE (Methyl tert-butyl ether).
Vortex (10 min) and Centrifuge (4000 rpm, 5 min).
Transfer 500 µL supernatant to a clean plate.
Evaporate to dryness under N2 gas at 40°C.
Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH + 0.1% NH4OH). Note: NH4OH ensures deprotonation for ESI- mode.
C. LC-MS/MS Conditions
Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).
Mobile Phase B: Methanol.
Gradient: 10% B to 90% B over 3.0 min.
Transitions (MRM):
Analyte: 256.9
212.9 (Loss of CO2). Note: Monitor 258.9 for Br81 confirmation.
IS: 238.9
194.9.
Supporting Experimental Data
The following data represents a validation run using the Certified Reference Standard.
Table 2: Accuracy & Precision (Inter-Day, n=18)
QC Level
Nominal Conc. (ng/mL)
Mean Observed (ng/mL)
Accuracy (%)
Precision (% CV)
Acceptance (ICH M10)
LLOQ
0.50
0.51
102.0
6.4
± 20%
Low QC
1.50
1.46
97.3
4.1
± 15%
Mid QC
40.0
40.8
102.0
2.8
± 15%
High QC
800
792
99.0
1.9
± 15%
Table 3: Matrix Effect & Recovery
Parameter
Low QC (1.5 ng/mL)
High QC (800 ng/mL)
Interpretation
Extraction Recovery
88.5%
91.2%
High efficiency using LLE protocol.
Matrix Factor (MF)
0.98
1.01
No significant ion suppression (Ideal = 1.0).
Visualization of Workflows
Diagram 1: Bioanalytical Extraction Decision Tree
Caption: Logical flow for selecting the optimal extraction method based on analyte chemistry.
Diagram 2: Reference Standard Qualification Pathway
Caption: Workflow for qualifying the Reference Standard prior to assay validation.
References
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]
Nevagi, R. J., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Pharmacy & Bioallied Sciences. [Link]
Comparative Guide: Structure-Activity Relationship (SAR) of 7-Bromo-Benzofuran Analogs
Executive Summary: The "7-Bromo" Advantage[1] In the optimization of benzofuran scaffolds, the 7-position (C7) represents a critical vector for modulating lipophilicity, metabolic stability, and target selectivity. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "7-Bromo" Advantage[1]
In the optimization of benzofuran scaffolds, the 7-position (C7) represents a critical vector for modulating lipophilicity, metabolic stability, and target selectivity. While 5-substituted benzofurans are synthetically more accessible, 7-bromo-benzofuran analogs frequently demonstrate superior biological activity due to two specific physicochemical phenomena:
Orthogonal Halogen Bonding (XB): The C7 bromine often occupies a hydrophobic pocket orthogonal to the primary pharmacophore, engaging in
-hole interactions with backbone carbonyls or specific residues (e.g., Serine/Threonine) that C5 substitutions cannot reach.
Metabolic Blocking: Halogenation at C7 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the pharmacophore compared to its unsubstituted analogs.
This guide objectively compares 7-bromo-benzofuran analogs against their 5-bromo and non-halogenated counterparts across two distinct therapeutic areas: Neuropharmacology (5-HT2A Agonism) and Enzyme Inhibition (Cholinesterase) .
Chemical Rationale & Synthesis[2][3][4][5][6][7][8][9][10]
The Electronic & Steric Landscape
The benzofuran ring is electron-rich. Electrophilic aromatic substitution typically favors the C2 or C5 positions. Accessing the C7 position requires specific synthetic planning, often starting from pre-functionalized precursors like o-bromophenol.
Steric Bulk: Bromine (Van der Waals radius ~1.85 Å) at C7 introduces significant steric bulk adjacent to the furan oxygen, forcing a specific conformation in the binding pocket that can enhance selectivity.
Lipophilicity: The addition of bromine increases
by approximately 0.86, enhancing blood-brain barrier (BBB) permeability—crucial for CNS targets.
Validated Synthetic Protocol
The following protocol is based on a scalable, two-step cyclization method (Source: Patent CN103724305A).
In this series, the benzofuran ring mimics the indole of serotonin. The position of the bromine atom is the determinant of potency.
Comparative Data:
Analog Structure
Substitution
Ki (nM) [5-HT2A]
Potency Relative to 7-Br
7-Bromo-dihydrobenzofuran
7-Br
3.1
1.0x (Baseline)
5-Bromo-dihydrobenzofuran
5-Br
~18.5
~0.17x (Weaker)
Unsubstituted
H
>100
Inactive
Indole Analog (5-MeO-DMT)
-
~4.0
Comparable
Analysis:
The 7-bromo analog (specifically in the dihydrobenzofuran "hemi-FLY" scaffold) exhibits single-digit nanomolar affinity (
nM). The bromine at C7 likely engages a hydrophobic pocket in the receptor that stabilizes the active conformation, mimicking the 4-position of the indole ring in classic tryptamines but with enhanced metabolic stability.
Case Study B: Cholinesterase Inhibition (Alzheimer's Disease)
Compound Class: 2-Phenylbenzofurans.[4]
Target: Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE).
Recent studies (Source: Molecules, 2021) indicate that 7-substitution drives selectivity for BChE, a key target in late-stage Alzheimer's.
Comparative Data:
Compound Variant
R7 Substituent
R5 Substituent
IC50 (BChE) µM
Selectivity (BChE/AChE)
Compound 34
Bromo (-Br)
H
0.70
High
Compound 32
Chloro (-Cl)
H
2.45
Moderate
Compound 28
H
H
>10.0
Low
Compound 35
Bromo (-Br)
Methoxy (-OMe)
3.57
High
Analysis:
7-Br vs 7-Cl: The 7-bromo analog is ~3.5x more potent than the 7-chloro analog. This suggests that the size (steric fit) and the strength of the halogen bond (
-hole magnitude: Br > Cl) are critical for binding in the BChE active site gorge.
7-Br vs Unsubstituted: The unsubstituted analog is virtually inactive, confirming that the C7 substituent is not just auxiliary but essential for pharmacophore anchoring.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling and binding outcomes based on the halogenation pattern.
Figure 2: SAR Logic Flow. The 7-bromo modification creates a unique steric and electronic profile that favors specific enzyme (BChE) and receptor (5-HT2A) pockets compared to the 5-bromo isomer.
Experimental Validation Protocols
To validate the SAR in your own lab, use this standardized enzymatic assay protocol for BChE inhibition.
Protocol: Ellman’s Colorimetric Assay (Modified)
Objective: Determine IC50 of 7-bromo-benzofuran derivatives against BChE.
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
In a 96-well plate, add 150 µL Buffer + 20 µL Test Compound (DMSO stock).
Add 20 µL Enzyme Solution . Incubate at 25°C for 15 mins.
Add 10 µL DTNB + 10 µL BTCI to initiate reaction.
Read: Measure Absorbance at 412 nm every 60s for 10 mins using a microplate reader.
Calculation: % Inhibition =
. Plot log(concentration) vs % Inhibition to derive IC50.
References
Wikipedia. (n.d.). DOB-5-hemiFLY. Retrieved February 15, 2026, from [Link]
Piazzi, L., et al. (2021). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. PMC (PubMed Central). Retrieved February 15, 2026, from [Link]
(Note: Confirms 7-bromo potency for BChE inhibition).
Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.[1] Retrieved February 15, 2026, from
Kozioł, E., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Retrieved February 15, 2026, from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
[1][2][3] Executive Summary & Risk Profile 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a specialized halogenated heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Risk Profile
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a specialized halogenated heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its handling requires a safety strategy that addresses two distinct chemical functionalities: the acidic carboxylic moiety (corrosivity/irritation) and the halogenated benzofuran core (potential for lipophilic skin absorption and sensitization).
Because specific toxicological data for this exact isomer may be limited in public databases, this guide applies the Analogous Hazard Principle , deriving safety protocols from the structural properties of fluorinated benzofurans and aromatic carboxylic acids.
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]
Sensitization: Potential skin sensitizer due to the benzofuran ring system.
Strategic PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Table 1: PPE Specifications
Protection Zone
Equipment Standard
Specification & Rationale
Hand Protection (Solid)
Nitrile Gloves
Thickness: 5 mil (0.12 mm).Rationale: Sufficient for dry powder handling. Discard immediately upon contamination.[3][6]
Hand Protection (Solution)
Double Gloving
Inner: Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate (e.g., Silver Shield).Outer: Nitrile (5 mil).Rationale: Halogenated aromatics in organic solvents (DCM, THF) can permeate nitrile rapidly. Laminate provides chemical barrier; nitrile provides dexterity.
Eye & Face
Chemical Goggles
Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses with side shields are insufficient if fine dust is generated or during synthesis where splashing is possible.
Respiratory
Engineering Control
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
Body
Lab Coat + Apron
Material: Tyvek® or chemically resistant apron over standard cotton lab coat.Rationale: Prevents migration of dust onto personal clothing.
Operational Workflow: The "Safe-Path" Protocol
This workflow relies on the "Zone of Control" concept, ensuring the chemical never leaves the engineering control (fume hood) without secondary containment.
DOT Diagram: Safety Decision Logic
The following diagram illustrates the decision-making process for handling this compound.
Figure 1: Decision logic for PPE selection based on the physical state of the chemical.
Step-by-Step Handling Protocol
Phase A: Preparation (Donning)
Inspect Engineering Controls: Verify fume hood flow rate is within the safe operating range (typically 0.4–0.5 m/s).
Barrier Setup: Place a disposable absorbent mat (bench protector) inside the hood to capture minor spills.
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, be aware that these solvents degrade nitrile gloves quickly. Change outer gloves every 15–20 minutes if contact is suspected.
Acidification: The carboxylic acid group is stable, but if reacting to form acid chlorides (e.g., using Thionyl Chloride), evolved HCl/SO₂ gases require the hood sash to be as low as possible.
Wash hands immediately with soap and water for 60 seconds.
Disposal & Emergency Response
Waste Disposal Streams
Do not mix with general trash or drain systems.
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with the full chemical name.
Liquid Waste:
If dissolved in organic solvent: "Organic Solvents + Toxic."
Incompatibility Warning: Do not mix with strong oxidizing agents (e.g., nitric acid) or strong bases in the waste container to prevent exothermic neutralization or decomposition.
Spill Response (Small Scale < 5g)
Alert: Notify nearby personnel.
PPE Upgrade: If dust is airborne outside the hood, don an N95 or P100 respirator.
Contain: Cover the spill with a solvent-dampened pad to prevent dust dispersion.
Clean: Scoop up material. Wipe area 3x with soap and water.
Test: Verify pH of the surface is neutral (due to the carboxylic acid nature of the compound).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]